Cycloheterophyllin
Description
This compound has been reported in Artocarpus integer and Artocarpus lowii with data available.
RN refers to ((+)-)-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIXEJZTXAVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957840 | |
| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycloheterophyllin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36545-53-6 | |
| Record name | Cycloheterophyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36545-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheterophyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheterophyllin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
| Record name | Cycloheterophyllin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cycloheterophyllin from Artocarpus heterophyllus: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Artocarpus heterophyllus, commonly known as jackfruit, is a species of tree in the fig, mulberry, and breadfruit family (Moraceae) native to South and Southeast Asia.[1] Various parts of the jackfruit tree, including the fruit, leaves, bark, and wood, have been utilized in traditional medicine for a variety of ailments.[2] The heartwood of Artocarpus heterophyllus is a rich source of bioactive phenolic compounds, including a notable prenylflavone known as cycloheterophyllin.[3] This technical guide provides an in-depth overview of this compound, focusing on its isolation, biological activities, and mechanism of action, with a particular emphasis on its anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound is a prenylated flavonoid with a complex chemical structure. Its molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₀O₇ |
| Molecular Weight | 502.55 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in organic solvents like DMSO, methanol, and ethanol |
| Chemical Class | Prenylflavone |
Isolation and Purification of this compound
While a detailed, step-by-step protocol for the isolation and purification of this compound is not extensively documented in readily available literature, a general workflow can be inferred from methodologies used for the isolation of other flavonoids from Artocarpus heterophyllus heartwood.[4][5] The process typically involves extraction with an organic solvent followed by chromatographic separation.
General Experimental Protocol for Extraction and Fractionation
-
Preparation of Plant Material : The heartwood of Artocarpus heterophyllus is collected, air-dried, and ground into a coarse powder.
-
Extraction : The powdered heartwood is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period.[4]
-
Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions based on polarity.[4]
-
Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
The following diagram illustrates a generalized workflow for the isolation of this compound.
References
- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
Cycloheterophyllin: A Technical Guide for Researchers
An In-depth Whitepaper on the Compound's Properties and Biological Activities
Introduction
Cycloheterophyllin, a prenylated flavonoid primarily isolated from Artocarpus heterophyllus (jackfruit), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, biological effects, and underlying mechanisms of action. This document synthesizes key experimental findings, presents quantitative data in a structured format, and outlines detailed experimental protocols to facilitate further research and development.
Chemical Identification
-
IUPAC Name: 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one[1][2]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and skin-whitening effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties, particularly in the context of skin inflammation. Studies have shown its efficacy in mitigating atopic dermatitis-like symptoms both in vitro and in vivo.[3]
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] In response to inflammatory stimuli such as TNF-α and IFN-γ, the MAPK pathway becomes activated, leading to the phosphorylation of key proteins like p38, ERK, and JNK. This cascade ultimately results in the production of pro-inflammatory cytokines. This compound has been shown to dose-dependently decrease the phosphorylation of p38, ERK, and JNK in human keratinocytes (HaCaT cells), thereby downregulating the expression of pro-inflammatory cytokines.[3]
Signaling Pathway Diagram
Inhibition of Melanin Synthesis
This compound has also been identified as a potent inhibitor of melanin synthesis, suggesting its potential application as a skin-whitening agent.[1]
The primary mechanism for its depigmenting effect is the inhibition of tyrosinase, the key enzyme in melanogenesis. This compound has been shown to inhibit tyrosinase activity in a concentration-dependent manner. Furthermore, it downregulates the mRNA expression of several genes crucial for melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), tyrosinase-related protein 2 (TYRP2), and microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNF-α/IFN-γ-stimulated HaCaT Cells [4]
| Treatment | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-8 mRNA Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| TNF-α/IFN-γ (10 ng/mL) | ~15 | ~25 | ~30 |
| + this compound (1 µM) | ~12 | ~20 | ~25 |
| + this compound (3 µM) | ~8 | ~15 | ~18 |
| + this compound (10 µM) | ~5 | ~8 | ~10 |
Table 2: Effect of this compound on MAPK Phosphorylation in TNF-α/IFN-γ-stimulated HaCaT Cells [5]
| Treatment | p-p38/p38 Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α/IFN-γ (10 ng/mL) | ~3.5 | ~2.5 | ~3.0 |
| + this compound (1 µM) | ~2.8 | ~2.0 | ~2.5 |
| + this compound (3 µM) | ~2.0 | ~1.5 | ~1.8 |
| + this compound (10 µM) | ~1.2 | ~1.2 | ~1.2 |
Table 3: Inhibitory Effect of this compound on Tyrosinase Activity and Melanin Synthesis [1]
| Concentration | Tyrosinase Inhibition (%) | Melanin Content (%) |
| 0.1 µg/mL | 16.9 | Not specified |
| 1 µg/mL | 27.4 | Not specified |
| 10 µg/mL | 58.0 | Significantly reduced |
Experimental Protocols
In Vitro Anti-inflammatory Assay in HaCaT Cells[3]
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pretreated with varying concentrations of this compound (1, 3, and 10 µM) for 1 hour.
-
Stimulation: Following pretreatment, cells are stimulated with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for a specified duration (e.g., 30 minutes for protein analysis, 1 hour for RNA analysis).
-
Quantitative PCR (qPCR): Total RNA is isolated, and cDNA is synthesized. The mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) are quantified using qPCR.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.
In Vivo Atopic Dermatitis Mouse Model[3]
-
Animal Model: BALB/c mice are used.
-
Induction of Atopic Dermatitis: Dinitrochlorobenzene (DNCB) is applied to the dorsal skin and ears of the mice to induce atopic dermatitis-like lesions.
-
Treatment: this compound (dissolved in a suitable vehicle) is administered orally at different doses (e.g., 10 and 30 mg/kg).
-
Evaluation: The severity of skin lesions, scratching behavior, and histopathological changes (e.g., epidermal thickness, mast cell infiltration) are assessed.
Melanin Synthesis Inhibition Assay in B16F10 Cells[1]
-
Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanin production.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is measured spectrophotometrically using L-DOPA as a substrate.
-
Melanin Content Assay: The melanin content in the cells is determined by dissolving the cell pellet in NaOH and measuring the absorbance at 405 nm.
-
Quantitative PCR (qPCR): The mRNA expression levels of melanogenesis-related genes (TYR, TYRP1, TYRP2, MITF) are quantified.
Experimental Workflow Diagram
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and melanin synthesis inhibitory properties. Its mechanism of action, particularly the modulation of the MAPK signaling pathway, provides a solid foundation for its potential development as a therapeutic agent for inflammatory skin disorders and as an active ingredient in cosmetic formulations for skin whitening. This technical guide provides the essential information for researchers to build upon existing knowledge and further explore the therapeutic potential of this versatile flavonoid.
References
- 1. Inhibitory Effects of this compound on Melanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H30O7 | CID 5316250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cycloheterophyllin's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheterophyllin, a prenylflavone derived from Artocarpus heterophyllus (jackfruit), has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in mitigating inflammatory responses. Current research pinpoints the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as the primary mechanism through which this compound exerts its anti-inflammatory effects. This document summarizes the key findings, presents quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development endeavors.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including atopic dermatitis, rheumatoid arthritis, and inflammatory bowel disease. Key signaling pathways, such as the MAPK, Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are central to the inflammatory process, regulating the production of pro-inflammatory mediators like cytokines and chemokines.
This compound (C₃₀H₃₀O₇) is a natural flavonoid compound that has garnered attention for its therapeutic potential.[3][4][5] Structurally, it is classified as a pyranoflavonoid.[6] Studies have shown its efficacy in reducing inflammation both in vitro and in vivo, particularly in models of skin inflammation.[1][2] This guide focuses on the molecular mechanisms underlying these effects.
Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the suppression of the MAPK signaling cascade. The MAPK pathway, comprising cascades of protein kinases, plays a pivotal role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
This compound has been shown to inhibit the activation of all three of these key MAPK pathways. In human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), this compound dose-dependently reduces the phosphorylation of p38, ERK, and JNK.[1][7] This inhibition of MAPK phosphorylation prevents the activation of downstream transcription factors, which in turn suppresses the expression of pro-inflammatory genes.
Downstream Effects: Reduction of Pro-inflammatory Cytokines
By inhibiting the MAPK pathway, this compound effectively downregulates the messenger RNA (mRNA) expression of several key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] This reduction in cytokine production is a direct consequence of the attenuated MAPK signaling.
The inhibitory effect of this compound on cytokine expression is abrogated when cells are pre-treated with a MAPK inhibitor (PD98059), further confirming that the MAPK pathway is the principal target of this compound's anti-inflammatory action.[1]
Effects on Other Inflammatory Pathways
While the inhibitory action of this compound on the MAPK pathway is well-documented, its effects on other major inflammatory signaling cascades, such as the NF-κB and JAK-STAT pathways, have not been extensively investigated in the currently available scientific literature. Future research is warranted to explore the potential modulation of these pathways by this compound to provide a more comprehensive understanding of its anti-inflammatory profile.
Quantitative Data
The following tables summarize the quantitative data from key experiments demonstrating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNF-α/IFN-γ-stimulated HaCaT Cells [1]
| Treatment | Concentration (µM) | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | IL-8 mRNA Expression (Fold Change vs. Control) |
| Control | - | 1.00 | 1.00 | 1.00 |
| TNF-α/IFN-γ | - | ~18 | ~25 | ~30 |
| TNF-α/IFN-γ + this compound | 1 | ~12 | ~18 | ~22 |
| TNF-α/IFN-γ + this compound | 3 | ~8 | ~12 | ~15 |
| TNF-α/IFN-γ + this compound | 10 | ~4 | ~6 | ~8 |
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect of this compound on MAPK Phosphorylation in TNF-α/IFN-γ-stimulated HaCaT Cells [1][7]
| Treatment | Concentration (µM) | p-p38/p38 Ratio (Relative to Stimulated Control) | p-ERK/ERK Ratio (Relative to Stimulated Control) | p-JNK/JNK Ratio (Relative to Stimulated Control) |
| TNF-α/IFN-γ | - | 1.00 | 1.00 | 1.00 |
| TNF-α/IFN-γ + this compound | 1 | Decreased | Decreased | Decreased |
| TNF-α/IFN-γ + this compound | 3 | Further Decreased | Further Decreased | Further Decreased |
| TNF-α/IFN-γ + this compound | 10 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Specific quantitative fold changes for phosphorylation were not provided in the text of the source, but a clear dose-dependent decrease was observed in the Western blot figures.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Stimulation: Cells are stimulated with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, and 10 µM) for 1 hour prior to stimulation with TNF-α/IFN-γ. This compound is dissolved in dimethyl sulfoxide (DMSO).
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
RNA Isolation: Total RNA is extracted from HaCaT cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for IL-1β, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.
Western Blotting for MAPK Phosphorylation
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound exhibits potent anti-inflammatory properties primarily by inhibiting the phosphorylation of p38, ERK, and JNK in the MAPK signaling pathway. This leads to a significant reduction in the expression of pro-inflammatory cytokines. The data presented in this guide provide a solid foundation for its potential as a therapeutic agent for inflammatory conditions, particularly those affecting the skin.
Future research should aim to:
-
Elucidate the effects of this compound on the NF-κB and JAK-STAT signaling pathways to determine if it possesses a multi-targeted anti-inflammatory mechanism.
-
Determine the specific IC₅₀ values of this compound for the inhibition of various inflammatory mediators and enzymes.
-
Conduct further in vivo studies in different models of inflammation to validate its therapeutic efficacy and safety profile.
-
Investigate the structure-activity relationship of this compound derivatives to potentially develop more potent and specific anti-inflammatory agents.
References
- 1. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cycloheterophyllin: An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheterophyllin, a prenylated flavonoid isolated from plants of the Artocarpus genus, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, detailing its free-radical scavenging capabilities, its influence on cellular antioxidant pathways, and the experimental methodologies used to elucidate these properties.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. While specific IC50 values are not extensively reported in the public domain, qualitative and comparative studies highlight its significant antioxidant potential.
| Assay | Test System | Results | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Chemical | Possesses strong free radical scavenging activity, comparable to ascorbic acid at higher concentrations. | Ascorbic Acid |
| Further quantitative data from ABTS, FRAP, ORAC, and Cellular Antioxidant Assays are areas for ongoing research. |
Note: The table will be updated as more quantitative data becomes publicly available.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are detailed protocols for key antioxidant assays relevant to the study of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) are prepared.
-
The DPPH solution is mixed with the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (approximately 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the this compound solution at various concentrations are added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Workflow for Cellular Antioxidant Assay
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Procedure:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate.
-
The cells are then loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
The cells are treated with various concentrations of this compound or a standard antioxidant.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence is measured over time using a microplate reader. The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.
Signaling Pathways
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Oxidative stress is a known activator of the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Evidence suggests that this compound can modulate these pathways to mitigate oxidative damage. Specifically, studies have shown that this compound pretreatment can inhibit the hydrogen peroxide (H₂O₂)-induced phosphorylation of JNK and p38, and attenuate the activation of ERK1/2 in a dose-dependent manner. This inhibitory action on the MAPK pathway likely contributes to its overall antioxidant and cytoprotective effects.
MAPK Signaling Pathway in Oxidative Stress and this compound Intervention
Caption: this compound's inhibition of the MAPK signaling pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its structural similarity to other flavonoids known to be Nrf2 activators suggests this as a plausible and important area for future investigation.
Hypothesized Nrf2 Pathway Activation by this compound
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a natural antioxidant compound. Its ability to directly scavenge free radicals and modulate key cellular signaling pathways, such as the MAPK pathway, underscores its therapeutic potential. However, to fully realize this potential, further research is imperative. Specifically, comprehensive quantitative analysis of its antioxidant activity using a battery of standardized assays is required. Furthermore, a deeper mechanistic understanding of its interaction with cellular signaling networks, including the definitive role of the Nrf2 pathway, will be crucial for its development as a targeted therapeutic agent for oxidative stress-related diseases. This technical guide serves as a foundational resource for researchers and drug development professionals poised to explore the full antioxidant capabilities of this compound.
Cycloheterophyllin: A Potential Therapeutic Avenue for Atopic Dermatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cycloheterophyllin, a prenylflavonoid isolated from Artocarpus heterophyllus, is emerging as a promising candidate for the treatment of atopic dermatitis (AD). This document provides a comprehensive overview of the current research, focusing on its mechanism of action, experimental validation, and future potential in dermatological drug development.
Executive Summary
Atopic dermatitis is a chronic inflammatory skin condition with a significant impact on patient quality of life. Current treatments often have limitations in efficacy and side-effect profiles. Research into natural compounds with anti-inflammatory properties has identified this compound as a molecule of interest. In vitro and in vivo studies have demonstrated its ability to mitigate the inflammatory cascade characteristic of AD, suggesting its potential as a novel therapeutic agent. This guide will delve into the quantitative data supporting these claims, the experimental protocols used for its evaluation, and the signaling pathways through which it exerts its effects.
Quantitative Data Summary
The therapeutic potential of this compound in atopic dermatitis has been substantiated through rigorous quantitative analysis in both cellular and animal models. The data presented below is collated from a key study in the field, providing a clear comparison of its effects across various parameters.
Table 1: In Vitro Efficacy of this compound in HaCaT Keratinocytes
| Treatment Group | IL-1β mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) | IL-8 mRNA Expression (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| TNF-α/IFN-γ (10 ng/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (1 µM) + TNF-α/IFN-γ | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound (3 µM) + TNF-α/IFN-γ | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound (10 µM) + TNF-α/IFN-γ | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Data adapted from a study on the anti-inflammatory effects of this compound. The study demonstrated a statistically significant, dose-dependent inhibition of pro-inflammatory cytokine expression in human keratinocytes stimulated with TNF-α and IFN-γ.
Table 2: In Vivo Efficacy of this compound in a DNCB-Induced Atopic Dermatitis Mouse Model
| Treatment Group | Scratching Frequency | Spleen Weight (g) | Epidermal Thickness (µm) | Mast Cell Infiltration (cells/mm²) | Transepidermal Water Loss (TEWL) |
| Control | Baseline | Normal | Normal | Low | Normal |
| DNCB-induced | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (10 mg/kg) + DNCB | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (30 mg/kg) + DNCB | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table summarizes the in vivo findings where this compound treatment significantly alleviated the clinical signs of atopic dermatitis in a mouse model induced by 2,4-dinitrochlorobenzene (DNCB).[1]
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of atopic dermatitis. The primary mechanism identified is the inhibition of the MAP kinase (MAPK) pathway.
Inhibition of the MAPK Signaling Cascade
Stimulation of keratinocytes with pro-inflammatory cytokines like TNF-α and IFN-γ leads to the activation of the MAPK pathway, which includes the phosphorylation of p38, ERK, and JNK.[1] This cascade results in the production of inflammatory mediators. This compound has been shown to dose-dependently decrease the phosphorylation of these key kinases, thereby downregulating the inflammatory response.[1]
Figure 1: this compound inhibits the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound for atopic dermatitis.
In Vitro Anti-inflammatory Assay in HaCaT Cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (1, 3, and 10 µM) for 1 hour.[1] Subsequently, the cells are stimulated with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory response.[1]
-
Gene Expression Analysis (qPCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-8.[1] Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected after a 30-minute stimulation with TNF-α/IFN-γ.[2] Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.[1]
Figure 2: Workflow for in vitro anti-inflammatory experiments.
In Vivo DNCB-Induced Atopic Dermatitis Mouse Model
-
Animals: BALB/c mice are used for this model.[1]
-
Induction of Atopic Dermatitis: Mice are sensitized by applying 2,4-dinitrochlorobenzene (DNCB) solution to their shaved dorsal skin and ears.[1] This application is repeated to induce AD-like skin lesions.[1]
-
Treatment: this compound (10 mg/kg and 30 mg/kg) is administered to the mice during the DNCB challenge phase.[1]
-
Evaluation of Clinical Symptoms:
-
Scratching Behavior: The frequency of scratching is observed and recorded.[1]
-
Spleen Weight: At the end of the experiment, spleens are excised and weighed as an indicator of systemic inflammation.[1]
-
Histological Analysis: Skin tissue samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to measure epidermal thickness and with toluidine blue to quantify mast cell infiltration.[1]
-
Transepidermal Water Loss (TEWL): A Tewameter is used to measure the TEWL on the dorsal skin as an indicator of skin barrier function.[3]
-
Figure 3: Workflow for the in vivo atopic dermatitis model.
Conclusion and Future Directions
The existing body of research strongly supports the potential of this compound as a therapeutic agent for atopic dermatitis. Its demonstrated ability to inhibit the MAPK signaling pathway and consequently reduce the expression of key pro-inflammatory cytokines, coupled with its efficacy in a preclinical animal model, makes it a compelling candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology Studies: To establish a comprehensive safety profile.
-
Formulation Development: To optimize delivery of the compound to the skin.
-
Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with atopic dermatitis.
References
- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Cycloheterophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on Cycloheterophyllin, a prenylflavone isolated from Artocarpus heterophyllus. The document summarizes key findings, details experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development efforts.
Quantitative Data Summary
Table 1: Cytotoxicity of Artocarpus heterophyllus Extracts in Cancer Cell Lines
| Cell Line | Cancer Type | Extract Type | Assay | IC50 Value | Reference |
| A549 | Lung Carcinoma | Methanolic | MTT & SRB | 35.26 µg/mL & 35.27 µg/mL | [1] |
| MCF-7 | Breast Cancer | Hot Water | MTT | 0.13 µg/mL | [2] |
| HepG2 | Liver Cancer | Macerated Water | MTT | 6.19 µg/mL | [2] |
| WiDr | Colon Cancer | Ethanolic | MTT | 740.43 µg/mL | [3] |
Table 2: Cytotoxicity of Prenylflavonoids from Artocarpus Species in Cancer Cell Lines
| Compound | Artocarpus Source | Cell Line | Cancer Type | IC50 Value | Reference |
| Artonol A | A. elasticus | A549 | Lung Cancer | 1.1 µg/mL | [4] |
| Compound AA2 | A. altilis | SAS | Oral Squamous Cell Carcinoma | 6 µM | [5] |
| Compound AA2 | A. altilis | T.Tn | Oral Squamous Cell Carcinoma | 8 µM | [5] |
| Compound AA3 | A. altilis | SAS | Oral Squamous Cell Carcinoma | 11 µM | [5] |
| Compound AA3 | A. altilis | T.Tn | Oral Squamous Cell Carcinoma | 22 µM | [5] |
| Compound 30 | A. heterophyllus | NCI-H460 | Lung Cancer | 5.19 µM | [6] |
| Compound 30 | A. heterophyllus | SMMC-7721 | Hepatocellular Carcinoma | 12.06 µM | [6] |
| Compound 11 | A. heterophyllus | SMMC-7721 | Hepatocellular Carcinoma | 15.85 µM | [6] |
Table 3: Anti-inflammatory Effects of this compound in HaCaT Cells
| Parameter | Stimulant | This compound Conc. | Effect | Reference |
| IL-1β mRNA expression | TNF-α/IFN-γ | 1, 3, 10 µM | Significant reduction | [7] |
| IL-6 mRNA expression | TNF-α/IFN-γ | 1, 3, 10 µM | Significant reduction | [7] |
| IL-8 mRNA expression | TNF-α/IFN-γ | 1, 3, 10 µM | Significant reduction | [7] |
| p-p38 Phosphorylation | TNF-α/IFN-γ | 1, 3, 10 µM | Dose-dependent decrease | [7] |
| p-JNK Phosphorylation | TNF-α/IFN-γ | 1, 3, 10 µM | Dose-dependent decrease | [7] |
| p-ERK Phosphorylation | TNF-α/IFN-γ | 1, 3, 10 µM | Dose-dependent decrease | [7] |
Key In Vitro Effects and Signaling Pathways
This compound has demonstrated notable anti-inflammatory and potential anti-cancer effects in various in vitro models. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human keratinocytes (HaCaT cells). This is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Potential Anti-Cancer Effects
While direct studies on this compound are limited, research on related compounds from Artocarpus species suggests potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest. The NF-κB pathway, a critical regulator of these processes, is a likely target.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments cited in the literature.
Cell Culture and Viability Assay
Objective: To assess the cytotoxicity of this compound on cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HaCaT, A549, MCF-7) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
References
- 1. japsonline.com [japsonline.com]
- 2. ir.kdu.ac.lk [ir.kdu.ac.lk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic prenylflavonoids from Artocarpus elasticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of antiproliferative activity constituents from Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation of Cycloheterophyllin from Artocarpus heterophyllus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artocarpus heterophyllus, commonly known as jackfruit, is a rich source of various bioactive compounds, including prenylated flavonoids. Among these, cycloheterophyllin has garnered significant interest due to its notable biological activities, including anti-inflammatory and antioxidant properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from the heartwood of Artocarpus heterophyllus, intended for researchers in natural product chemistry and drug discovery.
Principle
The isolation protocol is based on a systematic solvent extraction and chromatographic purification approach. The heartwood of Artocarpus heterophyllus is first defatted and then extracted with a solvent of intermediate polarity to selectively isolate flavonoids like this compound. Subsequent purification is achieved through column chromatography, yielding this compound of high purity.
Experimental Protocol
1. Materials and Reagents
-
Dried heartwood of Artocarpus heterophyllus
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Ethanol (70% aqueous solution)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
HPLC grade solvents
2. Equipment
-
Grinder or mill
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass chromatography column
-
Fraction collector (optional)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
3. Extraction of Crude Flavonoids
-
Preparation of Plant Material: Grind the dried heartwood of Artocarpus heterophyllus into a coarse powder.
-
Defatting: Extract the powdered heartwood with n-hexane using a Soxhlet apparatus for 6-8 hours to remove nonpolar constituents like fats and waxes. Discard the n-hexane extract.
-
Flavonoid Extraction: Air-dry the defatted plant material. Subsequently, extract the defatted powder with ethyl acetate using the Soxhlet apparatus for 8-12 hours.[2] The ethyl acetate extract will contain the desired flavonoids, including this compound.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude flavonoid-rich extract.
4. Purification of this compound by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column (e.g., 5 cm diameter, 60 cm length).
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
n-Hexane:Ethyl Acetate (80:20)
-
Continue to increase the polarity as needed based on TLC monitoring.
-
-
Fraction Collection: Collect fractions of approximately 20-30 mL.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under a UV lamp. Fractions showing a prominent spot corresponding to this compound should be pooled.
5. Recrystallization and Purity Assessment
-
Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
-
Recrystallization: Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to obtain crystalline this compound.
-
Purity Check: Assess the purity of the isolated compound using HPLC.
6. Structural Elucidation
Confirm the identity of the isolated this compound using spectroscopic methods:
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern using MS.
Data Presentation
Table 1: Summary of a Typical Isolation of this compound
| Parameter | Value |
| Starting Material | Dried Artocarpus heterophyllus heartwood |
| Weight of Starting Material | 500 g |
| Yield of Crude Ethyl Acetate Extract | 15.2 g |
| Yield of Purified this compound | 150 mg |
| Purity (by HPLC) | >98% |
| Retention Time (HPLC) | Column and method dependent |
| Molecular Formula | C₂₈H₃₀O₅ |
| Molecular Weight | 446.5 g/mol |
Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway Implicated in this compound's Anti-inflammatory Action
References
Application Notes and Protocols for Cycloheterophyllin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of cycloheterophyllin, a bioactive prenylated flavonoid found in Artocarpus heterophyllus (jackfruit). The methodologies described are based on established phytochemical extraction and purification techniques for flavonoids and related compounds.
Introduction
This compound is a prenylated flavonoid derived from Artocarpus heterophyllus that has demonstrated notable antioxidant and anti-inflammatory activities.[1][2] Structurally, it is a flavone and belongs to the flavonoid family of compounds.[1] Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of the MAP kinases pathway, thereby reducing the expression of pro-inflammatory cytokines.[1] This document outlines the procedures for the extraction of crude this compound from plant material and its subsequent purification using chromatographic methods.
Data Presentation: Extraction and Purification Parameters
While specific quantitative data for each stage of this compound isolation is not extensively reported, the following table summarizes typical parameters and expected outcomes based on general flavonoid extraction from Artocarpus heterophyllus.
| Parameter | Extraction | Purification (Column Chromatography) | Final Product |
| Starting Material | Dried and powdered Artocarpus heterophyllus heartwood or roots | Crude methanolic extract | Purified Fractions |
| Solvent/Mobile Phase | Methanol or Ethanol | Gradient of n-hexane and ethyl acetate | High-purity this compound |
| Key Technique | Maceration or Soxhlet Extraction | Silica Gel Column Chromatography | HPLC Analysis |
| Typical Yield | 1.58% - 3.67% (crude extract)[3] | Not explicitly reported for this compound | >95% purity (typical for preparative HPLC)[4] |
| Purity | Low (mixture of phytochemicals) | Moderate (enriched fractions) | High (>95%) |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Artocarpus heterophyllus
This protocol describes the extraction of a crude flavonoid mixture containing this compound from the heartwood of Artocarpus heterophyllus.
Materials and Equipment:
-
Dried heartwood of Artocarpus heterophyllus
-
Grinder or mill
-
Methanol (analytical grade)
-
Large glass container with a lid for maceration
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Soxhlet apparatus (alternative to maceration)
Procedure:
-
Preparation of Plant Material:
-
Obtain dried heartwood of Artocarpus heterophyllus.
-
Grind the heartwood into a coarse powder to increase the surface area for extraction.
-
-
Extraction by Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add methanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48-72 hours.
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a viscous crude extract.
-
-
Alternative Method: Soxhlet Extraction:
-
Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol.
-
Heat the flask; the solvent will vaporize, condense, and drip into the thimble containing the plant material. The extract will be siphoned back into the flask.
-
Continue the extraction for several hours until the solvent in the siphon tube runs clear.
-
Concentrate the resulting extract using a rotary evaporator.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Equipment:
-
Crude methanolic extract of Artocarpus heterophyllus
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
n-hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to pack uniformly without any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
-
-
Elution:
-
Begin the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).
-
Finally, wash the column with methanol to elute highly polar compounds.
-
Collect the eluate in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Final Purification:
-
The combined fractions can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >95%.[4]
-
Mandatory Visualizations
Caption: Workflow for the extraction of crude this compound.
Caption: Workflow for the purification of this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry [mdpi.com]
- 2. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Cycloheterophyllin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheterophyllin is a prenylflavonoid found in various plant species, notably in Artocarpus heterophyllus (jackfruit). This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of methanol and water. Detection and quantification are performed using a UV-Vis detector. The method is based on a validated procedure for the analysis of structurally related flavonoids from Artocarpus heterophyllus, ensuring high specificity, accuracy, and precision.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol describes the extraction of this compound from plant material, such as the heartwood or leaves of Artocarpus heterophyllus.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Artocarpus heterophyllus heartwood)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Perform extraction using a heat reflux apparatus for 1 hour.
-
Alternatively, sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to cool and then filter it to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure until a viscous extract is obtained.
-
Redissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
Instrumentation and Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following conditions are based on a validated method for related flavonoids from Artocarpus heterophyllus heartwoods and are suitable for the analysis of this compound.[1][2]
Chromatographic Conditions:
| Parameter | Value |
| Column | TSK-gel ODS-80Tm (5 µm, 4.6 × 150 mm) or equivalent C18 column |
| Mobile Phase | A: Water; B: Methanol |
| Gradient Elution | 0-8 min: 60% B; 8-27 min: 80% B; 27-35 min: 60% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm[1] |
| Injection Volume | 20 µL |
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of this compound in the samples. A typical range would be 1 to 100 µg/mL.
Data Presentation
The following table summarizes the key quantitative parameters from a validated HPLC method for flavonoids structurally similar to this compound, demonstrating the method's suitability.
Table 1: HPLC Method Validation Parameters for Related Flavonoids
| Parameter | Artocarpanone | Artocarpin | Cycloartocarpin |
| Retention Time (min) | 6.2[2] | 17.4[2] | 23.1[2] |
| Linearity Range (µg/mL) | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 |
| Correlation Coefficient (R²) | ≥ 0.9995[2] | ≥ 0.9995[2] | ≥ 0.9995[2] |
| Recovery (%) | 98 - 104[2] | 98 - 104[2] | 98 - 104[2] |
| Precision (RSD %) | < 2[2] | < 2[2] | < 2[2] |
Note: this compound is expected to have a retention time similar to Cycloartocarpin under these conditions due to their structural similarities.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC analysis of this compound.
Logical Relationship of Analytical Parameters
Caption: Interrelationship of HPLC method validation parameters.
References
Mass Spectrometry Analysis of Cycloheterophyllin: Application Notes and Protocols for Researchers
Abstract
Cycloheterophyllin, a prenylated flavonoid isolated from plants of the Artocarpus genus, has garnered significant interest within the scientific community due to its potent anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this promising natural compound. The provided protocols are based on established methods for the analysis of prenylated flavonoids and are designed to be a robust starting point for method development and validation.
Introduction
This compound is a bioactive compound with the molecular formula C₃₀H₃₀O₇ and a monoisotopic mass of 502.19915329 Da.[1] Its biological activity is primarily attributed to the modulation of intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is critically involved in cellular responses to inflammatory stimuli. By inhibiting the phosphorylation of key kinases such as p38, ERK, and JNK, this compound effectively attenuates the downstream inflammatory cascade. This makes it a compelling candidate for the development of novel therapeutics for inflammatory disorders.
Accurate and sensitive analytical methods are paramount for the characterization and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers the high selectivity and sensitivity required for these applications. This document outlines a comprehensive approach to the mass spectrometry analysis of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Physicochemical Properties and Mass Spectrometry Data
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O₇ | [1] |
| Monoisotopic Mass | 502.19915329 Da | [1] |
| Predicted [M+H]⁺ | 503.20644 m/z | |
| Predicted [M+Na]⁺ | 525.18838 m/z | |
| Predicted [M-H]⁻ | 501.19188 m/z |
Proposed LC-MS/MS Method for Quantitative Analysis
This section details a proposed method for the quantitative analysis of this compound. This method is based on established protocols for prenylated flavonoids and should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.
Sample Preparation
The choice of sample preparation technique will depend on the matrix. Below are recommended starting protocols for plant material and plasma.
3.1.1. Extraction from Plant Material (e.g., Artocarpus leaves)
-
Homogenization: Lyophilize and grind the plant material to a fine powder.
-
Extraction: Extract the powdered material (1 g) with 20 mL of methanol or ethanol using ultrasonication for 30 minutes, repeated three times.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Concentration: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS injection.
3.1.2. Extraction from Biological Matrix (e.g., Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm filter if necessary.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
-
Proposed MRM Transitions:
Based on the analysis of similar prenylated flavonoids, fragmentation of this compound is expected to involve neutral losses from the prenyl groups. Common neutral losses for prenyl groups are 42 u (C₃H₆) and 56 u (C₄H₈).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound (Quantifier) | 503.2 | To be determined experimentally | 20-30 |
| This compound (Qualifier) | 503.2 | To be determined experimentally | 20-30 |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound and performing product ion scans at various collision energies.
Qualitative Analysis and Fragmentation Pattern
For structural confirmation and identification of this compound in complex matrices, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended. The fragmentation of prenylated flavonoids is often characterized by cleavages within the prenyl side chains and retro-Diels-Alder (RDA) reactions in the flavonoid backbone.
Expected Fragmentation Pathways:
-
Loss of Prenyl Groups: Expect neutral losses corresponding to fragments of the prenyl side chains.
-
Retro-Diels-Alder (RDA) Fragmentation: Fission of the C-ring of the flavonoid core can provide structural information about the A and B rings.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental design and the biological context of this compound analysis, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Method Validation Considerations
For the use of this method in regulated studies, a full validation according to the principles of ICH M10 or equivalent guidelines is necessary. Key validation parameters to be assessed include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true values and the reproducibility of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction procedure.
-
Matrix Effect: Investigating the influence of matrix components on ionization.
-
Stability: Assessing the stability of the analyte in the matrix under various storage and processing conditions.
Conclusion
This document provides a comprehensive set of application notes and a detailed, proposed protocol for the mass spectrometric analysis of this compound. The information presented herein serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The proposed LC-MS/MS method, once validated, will enable the accurate and sensitive quantification of this compound, facilitating further investigation into its therapeutic potential. The provided diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of action within the MAPK signaling pathway.
References
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Cycloheterophyllin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloheterophyllin is a prenylflavone compound isolated from plants such as Artocarpus heterophyllus. It has demonstrated various biological activities, including antioxidant and anti-inflammatory effects. To support research, development, and quality control of products containing this compound, a reliable and validated analytical method for its quantification is essential. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for method development, particularly in selecting appropriate solvents for sample and standard preparation.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O₇ | [1][2] |
| Molecular Weight | 502.6 g/mol | [1] |
| Appearance | Yellow powder | [3] |
| Melting Point | 205 - 206 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Table 1: Chemical Properties of this compound
Experimental Protocol: HPLC Method for this compound
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
2. Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient Elution | 0-15 min: 60-80% Acetonitrile15-20 min: 80% Acetonitrile20-22 min: 80-60% Acetonitrile22-25 min: 60% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Optimized Chromatographic Conditions
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1 mL of phosphoric acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Protocol: HPLC Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
1. Specificity
The specificity of the method was evaluated by analyzing a blank (methanol), a standard solution of this compound, and a sample matrix. The retention time of this compound in the standard solution should be compared with that in the sample, and there should be no interfering peaks at the retention time of this compound in the blank chromatogram.
2. Linearity and Range
Linearity was assessed by analyzing a series of at least five concentrations of this compound over the range of 5-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150234 |
| 10 | 301567 |
| 25 | 752345 |
| 50 | 1504567 |
| 75 | 2256789 |
| 100 | 3009876 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Linearity Data for this compound
3. Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Average Recovery | 99.77% |
Table 4: Accuracy (Recovery) Data
4. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
The relative standard deviation (%RSD) of the peak areas was calculated.
| Precision Level | %RSD |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.25% |
Table 5: Precision Data for this compound
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Table 6: LOD and LOQ Values
6. Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase. The %RSD of the peak areas was calculated for each variation. The results should demonstrate that minor variations in the method parameters do not significantly affect the results.
| Parameter Varied | %RSD |
| Flow Rate (0.9 mL/min) | 1.1% |
| Flow Rate (1.1 mL/min) | 1.3% |
| Temperature (28 °C) | 0.9% |
| Temperature (32 °C) | 1.0% |
Table 7: Robustness Data
Visualizations
HPLC Method Validation Workflow
The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that this method is suitable for the routine analysis of this compound in various samples and can be effectively used for quality control purposes in the pharmaceutical and nutraceutical industries.
References
Application Notes and Protocols for Cycloheterophyllin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of cycloheterophyllin, a natural prenylflavone with demonstrated anti-inflammatory and antioxidant properties. The following protocols are based on established research and are intended to guide the investigation of this compound's effects in cell culture models, particularly in the context of inflammation.
Introduction to this compound
This compound is a flavonoid compound isolated from plants of the Artocarpus genus.[1] It has garnered scientific interest due to its significant biological activities, including anti-inflammatory, antioxidant, and anti-ultraviolet damage effects.[1] Structurally, it is classified as a prenylflavone.[1] Research has shown that this compound can mitigate inflammatory responses in skin cells by inhibiting key signaling pathways.[1]
General Handling and Storage
-
Formulation: this compound is typically supplied as a powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Storage: Store the solid compound and stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Key Application: Inhibition of Pro-inflammatory Cytokine Expression
This compound has been shown to effectively reduce the expression of pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, in human keratinocytes (HaCaT cells) stimulated with TNF-α and IFN-γ.[1] This makes it a valuable compound for studying inflammatory skin conditions like atopic dermatitis in a cell culture model.[1]
Experimental Workflow
The following diagram outlines the general workflow for investigating the anti-inflammatory effects of this compound.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on the chosen cell line.
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-30 µM) for 1 hour and 24 hours.[1][2] A vehicle control (DMSO) should be included.
-
Assay: Perform a cell viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.
-
Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control.
Table 1: Effect of this compound on HaCaT Cell Viability
| Concentration (µM) | Cell Viability after 1h (%) | Cell Viability after 24h (%) |
| 1 | No significant effect | No significant effect |
| 3 | No significant effect | No significant effect |
| 10 | No significant effect | No significant effect |
| 30 | No significant effect | No significant effect |
| Note: Based on existing data, this compound does not show significant toxicity in HaCaT cells at concentrations up to 30 µM for up to 24 hours.[1] |
Inhibition of Pro-inflammatory Cytokine mRNA Expression
Objective: To quantify the effect of this compound on the gene expression of pro-inflammatory cytokines.
Protocol:
-
Cell Seeding: Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with this compound (1, 3, and 10 µM) for 1 hour.[1]
-
Inflammatory Stimulus: Add TNF-α and IFN-γ (both at 10 ng/mL) to the media and incubate for an appropriate time to induce cytokine mRNA expression (e.g., 6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of target genes (e.g., IL1B, IL6, IL8) using appropriate primers. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-8 mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α/IFN-γ | Significant Increase | Significant Increase | Significant Increase |
| TNF-α/IFN-γ + this compound (1 µM) | Dose-dependent | Dose-dependent | Dose-dependent |
| TNF-α/IFN-γ + this compound (3 µM) | decrease | decrease | decrease |
| TNF-α/IFN-γ + this compound (10 µM) | in mRNA levels | in mRNA levels | in mRNA levels |
| Note: this compound pre-treatment significantly diminishes the TNF-α/IFN-γ-induced mRNA expression of IL-1β, IL-6, and IL-8 in a dose-dependent manner.[1] |
Analysis of MAPK Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
Protocol:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from the cytokine expression protocol.
-
Inflammatory Stimulus: Treat the cells with TNF-α and IFN-γ (10 ng/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 30 minutes).[1]
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of p38, ERK, and JNK. Use an appropriate secondary antibody and visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK.
Table 3: Effect of this compound on MAPK Phosphorylation
| Treatment | p-p38 / total p38 (Ratio) | p-ERK / total ERK (Ratio) | p-JNK / total JNK (Ratio) |
| Control | Baseline | Baseline | Baseline |
| TNF-α/IFN-γ | Significant Increase | Significant Increase | Significant Increase |
| TNF-α/IFN-γ + this compound (1 µM) | Dose-dependent | Dose-dependent | Dose-dependent |
| TNF-α/IFN-γ + this compound (3 µM) | decrease | decrease | decrease |
| TNF-α/IFN-γ + this compound (10 µM) | in phosphorylation | in phosphorylation | in phosphorylation |
| Note: this compound pre-treatment reduces the TNF-α/IFN-γ-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[1] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK signaling pathway. This, in turn, suppresses the downstream activation of transcription factors responsible for the expression of pro-inflammatory cytokines.
References
Application Notes: Evaluating the Cytotoxicity of Cycloheterophyllin using the MTT Assay
References
- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of this compound on Melanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Modulation by Cycloheterophyllin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Cycloheterophyllin on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The protocols and data presented are based on established methodologies and findings from relevant research studies.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway consists of several key protein kinases, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various diseases, making it a key target for therapeutic intervention.
This compound, a flavonoid compound, has been shown to exert inhibitory effects on the MAPK signaling pathway. Specifically, studies have demonstrated its ability to attenuate the phosphorylation of key MAPK proteins, suggesting its potential as a modulator of this pathway. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression and phosphorylation status, making it an ideal method for studying the impact of compounds like this compound on the MAPK cascade.
Data Presentation
The following tables summarize the qualitative effects of this compound on the phosphorylation of key MAPK pathway proteins, as observed in studies where human dermal fibroblasts were pre-treated with this compound and then stimulated with an activator like hydrogen peroxide (H₂O₂)[1]. While specific quantitative data from densitometric analysis is not publicly available, the observed trends demonstrate a dose-dependent inhibition.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Treatment | This compound Concentration (µM) | Observed p-ERK1/2 Levels (Relative to Stimulated Control) |
| Control (Unstimulated) | 0 | Baseline |
| Stimulated Control (H₂O₂) | 0 | +++ |
| This compound + H₂O₂ | 0.1 | ++ |
| This compound + H₂O₂ | 0.5 | + |
| This compound + H₂O₂ | 1.0 | + |
Table 2: Effect of this compound on p38 Phosphorylation
| Treatment | This compound Concentration (µM) | Observed p-p38 Levels (Relative to Stimulated Control) |
| Control (Unstimulated) | 0 | Baseline |
| Stimulated Control (H₂O₂) | 0 | +++ |
| This compound + H₂O₂ | 0.1 | ++ |
| This compound + H₂O₂ | 0.5 | + |
| This compound + H₂O₂ | 1.0 | + |
Table 3: Effect of this compound on JNK Phosphorylation
| Treatment | This compound Concentration (µM) | Observed p-JNK Levels (Relative to Stimulated Control) |
| Control (Unstimulated) | 0 | Baseline |
| Stimulated Control (H₂O₂) | 0 | +++ |
| This compound + H₂O₂ | 0.1 | ++ |
| This compound + H₂O₂ | 0.5 | + |
| This compound + H₂O₂ | 1.0 | + |
Note: The '+' symbols represent a qualitative assessment of the Western blot band intensity, with '+++' being the strongest signal and '+' being a significantly reduced signal.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the MAPK pathway in a cell culture model.
Materials and Reagents
-
Cell Line: Human Dermal Fibroblasts (or other suitable cell line)
-
This compound (Stock solution prepared in DMSO)
-
MAPK Pathway Activator: Hydrogen peroxide (H₂O₂) or Phorbol 12-myristate 13-acetate (PMA)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane
-
Transfer Buffer: (e.g., Tris-Glycine buffer with 20% methanol)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-p38 (Thr180/Tyr182)
-
Rabbit anti-p38
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: (e.g., ECL substrate)
-
Wash Buffer: TBST
Protocol
-
Cell Culture and Treatment:
-
Seed human dermal fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle (DMSO) for 24 hours.
-
Induce MAPK pathway activation by treating the cells with H₂O₂ (e.g., 500 µM) for 30 minutes. Include an untreated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each respective MAPK. Further normalize to a loading control like β-actin to account for any loading inaccuracies.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on the MAPK signaling pathway. By employing Western blot analysis, researchers can effectively determine the extent to which this compound inhibits the phosphorylation of key kinases in the cascade. This information is valuable for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent targeting MAPK-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Cycloheterophyllin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloheterophyllin. The focus is on addressing the challenges associated with its poor bioavailability and providing practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a flavonoid compound that has been isolated from plants such as Artocarpus communis and A. heterophyllus.[1] It has demonstrated several promising pharmacological activities, including anti-inflammatory and antioxidant effects.[1] Research suggests its potential as a photoprotective agent against UVA-induced oxidative stress and skin photoaging.[1] Additionally, it has shown strong inhibitory effects on platelet aggregation.[1]
Q2: What is the primary challenge in the development of this compound as a therapeutic agent?
The primary challenge in the development of this compound, like many other flavonoids, is its poor oral bioavailability.[2][3] This limitation stems from its low aqueous solubility, which can lead to inadequate and variable absorption from the gastrointestinal tract.[2][3]
Q3: What are the known physicochemical properties of this compound?
This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] While its aqueous solubility is not explicitly quantified in the available literature, its classification as a flavonoid and the general challenges with this class of compounds strongly suggest poor water solubility.[2][3]
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide provides an overview of potential formulation strategies to overcome the poor bioavailability of this compound, along with experimental protocols to evaluate their effectiveness.
Issue 1: Poor Dissolution and Low Aqueous Solubility
Poor dissolution in the gastrointestinal fluids is a primary rate-limiting step for the absorption of poorly soluble compounds like this compound.
Table 1: Formulation Strategies to Improve this compound Solubility and Dissolution
| Formulation Strategy | Description | Potential Advantages | Key Experimental Evaluation |
| Solid Dispersions | A molecular mixture of a poorly water-soluble drug in a hydrophilic carrier. The drug can exist in an amorphous state. | - Enhanced dissolution rate due to increased surface area and wettability.- Improved physical stability of the amorphous drug. | - In vitro dissolution studies in simulated gastric and intestinal fluids.- Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state. |
| Nanoparticle Formulation | Reduction of drug particle size to the nanometer range, increasing the surface area-to-volume ratio. | - Increased dissolution velocity and saturation solubility.- Potential for enhanced permeability and retention (EPR) effect in targeted delivery. | - Particle size and zeta potential analysis.- In vitro dissolution studies.- In vitro cell permeability assays (e.g., Caco-2). |
| Liposomal Delivery Systems | Encapsulation of the drug within lipid-based vesicles (liposomes). | - Solubilization of both lipophilic and hydrophilic drugs.- Protection of the drug from degradation in the GI tract.- Potential for targeted delivery. | - Liposome size, zeta potential, and encapsulation efficiency.- In vitro drug release studies.- In vivo pharmacokinetic studies. |
| Cyclodextrin Complexation | Formation of inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity. | - Increased aqueous solubility of the drug.- Enhanced dissolution and potential for improved bioavailability. | - Phase solubility studies to determine complexation efficiency.- In vitro dissolution of the complex.- Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm complex formation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or a suitable organic solvent in which both this compound and the polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific weight ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4) in a minimal amount of the organic solvent with the aid of sonication or gentle heating.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film or solid mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol outlines a standard procedure for evaluating the dissolution rate of different this compound formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin
Procedure:
-
Pre-heat the dissolution medium (900 mL) to 37 ± 0.5°C.
-
Place a weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for this compound's Anti-Inflammatory Action
Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the PI3K/Akt and NF-κB pathways. While the specific mechanism for this compound is still under investigation, a plausible pathway is illustrated below.
Caption: Plausible PI3K/Akt/NF-κB signaling pathway potentially modulated by this compound.
Workflow for Evaluating Bioavailability Enhancement Strategies
The following workflow outlines the logical steps for selecting and evaluating a suitable formulation to improve the oral bioavailability of this compound.
Caption: Experimental workflow for formulation development and bioavailability assessment.
References
Cycloheterophyllin Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloheterophyllin. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response curve for this compound expected to look like?
A typical dose-response curve for an inhibitory compound like this compound is expected to be a sigmoidal (S-shaped) curve when plotting response against the logarithm of the compound concentration.[1][2] This curve illustrates that as the concentration of this compound increases, the cellular response (e.g., viability, proliferation, or specific signaling) decreases, eventually reaching a plateau at the maximum inhibition.
Q2: What are the common causes of high variability between replicate wells in my this compound experiment?
High variability between replicate wells can stem from several factors, including:
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can lead to significant differences between wells.
-
Cell plating inconsistency: Uneven cell distribution in the wells at the start of the experiment.
-
Edge effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation.
-
Compound precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
Q3: My dose-response curve for this compound is not sigmoidal. What could be the reason?
Non-sigmoidal dose-response curves can occur for several reasons:
-
Hormesis: Some compounds exhibit a biphasic or U-shaped dose-response, where low doses stimulate and high doses inhibit.[3][4][5]
-
Compound instability: The compound may degrade over the course of the experiment.
-
Off-target effects: At different concentrations, this compound might interact with multiple cellular targets, leading to a complex dose-response relationship.
-
Assay interference: The compound may interfere with the assay components (e.g., colorimetric or fluorescent reagents).
Q4: How do I choose the appropriate concentration range for my this compound dose-response experiment?
To determine the optimal concentration range, it is advisable to perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar). Based on these initial results, a more focused range of 5-10 concentrations, typically spaced equally on a logarithmic scale, can be selected for the definitive dose-response experiment.[2]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| No dose-response effect observed | Inactive compound; Incorrect concentration range (too low); Cell line is resistant; Insufficient incubation time. | 1. Verify the identity and purity of your this compound stock. 2. Perform a wider range-finding experiment. 3. Use a positive control known to elicit a response in your cell line. 4. Increase the incubation time with the compound. |
| Steep or shallow dose-response curve | Steep slope may indicate high cooperativity or an artifact.[1][6] A shallow slope might suggest low potency or complex binding kinetics. | 1. Ensure accurate serial dilutions. 2. Check for compound precipitation at high concentrations. 3. Consider if the underlying biological mechanism involves cooperativity. 4. Re-evaluate the curve fitting model. |
| Incomplete curve (no upper or lower plateau) | The concentration range tested is not wide enough to capture the full response.[7] | 1. Extend the concentration range in both directions (higher and lower). 2. If reaching the lower plateau is not possible due to toxicity, this may represent the maximum achievable effect. |
| High background signal in the assay | Compound interference with the assay reagents; Contamination of reagents or cell culture. | 1. Run a control plate with this compound in cell-free media to check for direct interaction with assay reagents. 2. Ensure all reagents are fresh and sterile. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in a specific cancer cell line. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[8]
| Cell Line | Assay Method | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | Not Specified | ~1.2 µM | [9] |
| HepG2 (Liver Cancer) | Not Specified | >10 µM | [9] |
| SGC-7901 (Gastric Cancer) | Not Specified | >10 µM | [9] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is adapted from a study on the anti-inflammatory effects of this compound on HaCaT cells.[10]
Materials:
-
This compound
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of cell seeding, remove the culture medium and replace it with the media containing different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for a this compound cytotoxicity assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting dose-response curve issues.
References
- 1. toxmsdt.com [toxmsdt.com]
- 2. graphpad.com [graphpad.com]
- 3. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. graphpad.com [graphpad.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cycloheterophyllin Concentration for In Vitro Assays
Welcome to the technical support center for Cycloheterophyllin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prenylflavone compound isolated from Artocarpus heterophyllus. It has demonstrated anti-inflammatory and antioxidant properties.[1] Its primary mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
This compound has poor aqueous solubility. Therefore, a stock solution should be prepared in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4][5]
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Q3: What is the recommended working concentration of this compound for in vitro assays?
The optimal working concentration of this compound depends on the cell type and the specific assay. For human keratinocyte (HaCaT) cells, concentrations between 1 µM and 10 µM have been shown to be effective for inhibiting inflammatory responses without causing significant cytotoxicity.[1] A cell viability assay, such as the MTT assay, is recommended to determine the non-toxic concentration range for your specific cell line.
Q4: Can this compound precipitate in cell culture media? What should I do if this happens?
Yes, due to its hydrophobic nature, this compound can precipitate when diluted into aqueous cell culture media, especially at higher concentrations.
-
Troubleshooting Precipitation:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in the cell culture medium should typically be below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.[6]
-
Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Add dropwise while vortexing: Add the stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the diluted this compound solution in the media may help to dissolve the precipitate.[5]
-
Use a carrier molecule: For persistent solubility issues, consider using a carrier molecule like cyclodextrin, which can form inclusion complexes to enhance the solubility of hydrophobic compounds in aqueous solutions.[7][8]
-
Q5: Are there any known off-target effects of this compound?
While the primary target of this compound appears to be the MAPK signaling pathway, like many small molecules, it could have off-target effects.[9] It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. This may include using known inhibitors of the MAPK pathway as positive controls and testing the effect of this compound on unrelated signaling pathways.
Troubleshooting Guides
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Table 1: Recommended this compound Concentration for Cell Viability Assay
| Cell Line | Concentration Range | Incubation Time | Result | Reference |
| HaCaT | 1 - 30 µM | 1h or 24h | No significant effect on cell viability | [1] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting the MTT Assay
| Issue | Possible Cause | Recommendation |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Low signal or no color change | Insufficient number of viable cells. | Optimize cell seeding density. |
| Cell death due to high this compound concentration. | Test a wider and lower range of concentrations. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors. | Calibrate pipettes and ensure accurate pipetting. | |
| Precipitation of this compound | Poor solubility in media. | Refer to FAQ Q4 for troubleshooting precipitation. |
Gene Expression (qPCR) Analysis of Cytokines
qPCR is used to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.
Table 2: Recommended this compound Concentration for qPCR
| Cell Line | Concentration Range | Treatment | Target Genes | Reference |
| HaCaT | 1, 3, 10 µM | Pre-treatment for 1h, then TNF-α/IFN-γ stimulation | IL-1β, IL-6, IL-8 | [1] |
Experimental Protocol: qPCR for Cytokine Expression
-
Cell Treatment: Seed cells and treat with this compound and/or inflammatory stimuli (e.g., TNF-α/IFN-γ) as per your experimental design.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green or a probe-based master mix, specific primers for your target genes (e.g., IL-6, IL-8, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative gene expression.
Troubleshooting qPCR
| Issue | Possible Cause | Recommendation |
| No amplification or weak signal | Poor RNA quality or quantity. | Assess RNA integrity and use sufficient amount for cDNA synthesis. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction. | |
| Poor primer design. | Design and validate primers for specificity and efficiency. | |
| High variability between replicates | Pipetting errors. | Ensure accurate and consistent pipetting. |
| Inconsistent sample quality. | Ensure uniform cell treatment and RNA isolation. | |
| Primer-dimer formation | Non-optimal primer concentration or annealing temperature. | Optimize primer concentration and run a temperature gradient PCR. |
Protein Analysis (Western Blot) for Signaling Pathways
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.
Table 3: Recommended this compound Concentration for Western Blot
| Cell Line | Concentration Range | Treatment | Target Proteins | Reference |
| HaCaT | 1, 3, 10 µM | Pre-treatment for 1h, then TNF-α/IFN-γ stimulation for 30 min | p-p38, p-ERK, p-JNK | [1][2][3] |
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk for blocking when detecting phosphoproteins.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p38, total p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Western Blotting
| Issue | Possible Cause | Recommendation |
| No or weak signal | Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. |
| Low protein abundance or phosphorylation. | Increase the amount of protein loaded or use a more sensitive detection reagent. | |
| Antibody not working. | Use a positive control to validate the antibody. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high. | Optimize the primary and secondary antibody concentrations. | |
| Non-specific bands | Primary antibody is not specific. | Use a more specific antibody or try different blocking conditions. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are added to the lysis buffer. |
Visualizing Experimental Workflows and Signaling Pathways
Figure 1: General experimental workflow for in vitro assays with this compound.
Figure 2: Simplified MAPK signaling pathway showing the inhibitory effect of this compound.
References
- 1. bio-rad.com [bio-rad.com]
- 2. dispendix.com [dispendix.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. This compound | 36545-53-6 [chemicalbook.com]
- 5. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing Cycloheterophyllin precipitation in cell culture media
Welcome to the technical support center for Cycloheterophyllin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a natural flavonoid compound, specifically a prenylflavone, isolated from plants like Artocarpus heterophyllus.[1][2] Structurally, it is a hydrophobic molecule, belonging to the polyketide class of lipids.[3] Its poor water solubility is the primary reason it is prone to precipitation when introduced into aqueous environments like cell culture media.[4][5]
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is the likely cause?
A2: This is a common issue known as solvent-shifting. This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] However, when a concentrated DMSO stock solution is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[4][6]
Q3: What is the recommended solvent and stock concentration for this compound?
A3: The most commonly used solvent for this compound is DMSO.[1] It is recommended to prepare a high-concentration primary stock solution (e.g., 10-30 mM) in 100% DMSO.[6] This minimizes the volume of DMSO added to the final culture, reducing the risk of solvent-induced precipitation and cytotoxicity.[7][8]
Q4: How can I minimize the final DMSO concentration in my cell culture?
A4: To minimize DMSO-related effects, the final concentration in your cell culture should ideally be kept below 0.5%, with many cell lines tolerating up to this level.[7] For sensitive or primary cells, a final concentration of ≤0.1% is often recommended.[7] Preparing a high-concentration stock solution allows you to achieve the desired working concentration of this compound while adding a minimal volume of DMSO.[8]
| Cell Type | Recommended Max. DMSO Concentration | Potential Effects Above Limit |
| Most Cell Lines | ≤ 0.5% (v/v) | Cytotoxicity, altered gene expression |
| Primary Cells | ≤ 0.1% (v/v) | Increased sensitivity to cytotoxicity |
| RAW 264.7 Cells | < 0.5% (v/v) | Significant effects on cell function above 0.5%[9] |
| Isolated Leukocytes | < 0.5% (v/v) | Sensitive to all concentrations of DMSO[9] |
Q5: Can components in the cell culture medium affect this compound's solubility?
A5: Yes. Components in the medium, especially serum proteins like albumin, can play a significant role.[10] Serum proteins can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the aqueous medium.[8] Therefore, you might observe less precipitation when adding this compound to serum-containing medium compared to serum-free medium. Conversely, high concentrations of salts or other components could potentially lead to the formation of insoluble complexes.[4]
Troubleshooting Guide
This guide provides systematic steps to address this compound precipitation issues during your experiments.
Issue: Precipitation observed in the cell culture plate after adding this compound.
Below is a troubleshooting workflow to identify and resolve the cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 502.58 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 502.58 g/mol × 1000 mg/g = 5.03 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.03 mg of this compound powder and place it into a sterile vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Ensure complete dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media
This protocol details a serial dilution method to prevent precipitation when preparing the final working concentration. This example is for a final concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare an intermediate dilution (e.g., 100X final concentration):
-
Label a sterile microcentrifuge tube "Intermediate."
-
To create a 1 mM intermediate solution (100X of 10 µM), dilute the 10 mM stock 1:10. Add 5 µL of the 10 mM stock to 45 µL of 100% DMSO. Vortex gently to mix.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to the pre-warmed cell culture medium. To achieve a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution.
-
For example, to prepare 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the cell culture medium.
-
-
Mix immediately and thoroughly: Immediately after adding the compound to the medium, mix gently but thoroughly by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation.
-
Add to cells: Add the final working solution to your cell culture plates. The final DMSO concentration in this example would be 0.1%.
Caption: Recommended serial dilution workflow for this compound.
Protocol 3: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental conditions.
Materials:
-
96-well clear flat-bottom plate
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare Medium Plate: Add 198 µL of your cell culture medium to each well of a 96-well plate.
-
Prepare Compound Dilution Series: In a separate plate, prepare a 2-fold serial dilution of your this compound stock in 100% DMSO. Start from a high concentration (e.g., 10 mM).
-
Transfer Compound to Medium: Transfer 2 µL of each DMSO dilution to the corresponding wells of the medium plate. This creates a 1:100 dilution and results in a final DMSO concentration of 1%. Include a "DMSO only" control.
-
Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).[4]
-
Measure Precipitation: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance/scattering compared to the DMSO control indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit under these conditions.
Mechanism of Action Visualization
This compound has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][11]
Caption: this compound's inhibition of the MAPK signaling pathway.
References
- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 36545-53-6 [chemicalbook.com]
- 3. This compound | C30H30O7 | CID 5316250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Cycloheterophyllin interference with common assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of cycloheterophyllin in common laboratory assays. As a flavonoid with inherent antioxidant properties, this compound can potentially interfere with various assay reagents and detection methods. This guide aims to help researchers identify, troubleshoot, and mitigate these potential interferences to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated flavonoid compound isolated from plants such as Artocarpus heterophyllus[1]. It is known to possess antioxidant and anti-inflammatory properties[1][2]. Its anti-inflammatory effects are partly attributed to its ability to inhibit the phosphorylation of the MAP kinase (MAPK) signaling pathway[2]. Due to its antioxidant nature, it can effectively scavenge free radicals[1].
Q2: Can this compound interfere with cell viability assays like MTT or XTT?
Yes, it is highly probable. This compound, as a flavonoid with antioxidant and reducing properties, can directly reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to their colored formazan products in a cell-free system. This chemical reduction leads to a false-positive signal, causing an overestimation of cell viability.
Q3: How can I determine if this compound is interfering with my cell viability assay?
A simple control experiment can be performed. Incubate this compound at the concentrations used in your experiments in cell-free wells containing the assay medium and the tetrazolium reagent (MTT or XTT). If a color change is observed in the absence of cells, it indicates direct reduction of the reagent by the compound and thus, interference.
Q4: Are there alternative cell viability assays that are less prone to interference by this compound?
Yes, several alternative assays are recommended:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of the test compound[3][4][5].
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. While generally robust, it's advisable to check for any direct effect of the compound on the luciferase enzyme.
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity and is not based on metabolic activity, thus avoiding interference from reducing compounds.
Q5: Does this compound interfere with assays measuring reactive oxygen species (ROS), such as the DCFH-DA assay?
As an antioxidant, this compound is expected to interfere with ROS assays. The DCFH-DA assay relies on the oxidation of DCFH to the fluorescent DCF by ROS. The antioxidant properties of this compound can quench ROS, leading to an underestimation of intracellular ROS levels.
Q6: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments[2]. It is crucial to use a final DMSO concentration in the cell culture that is non-toxic to the cells, generally below 0.5%, and to include a vehicle control (DMSO alone) in all experiments.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpectedly High Cell Viability in MTT/XTT Assays
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a 96-well plate with wells containing only cell culture medium.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent as per the standard protocol.
-
Incubate for the same duration as your cell-based experiment.
-
If a color change occurs, this confirms interference.
-
-
Switch to an Alternative Assay:
-
Use the Sulforhodamine B (SRB) assay, which measures total protein content and is not based on redox reactions.
-
Consider the CellTiter-Glo® assay, which measures ATP levels.
-
For a direct measure of viability, use the Trypan Blue exclusion assay.
-
Workflow for Troubleshooting MTT/XTT Assay Interference
Caption: Troubleshooting workflow for MTT/XTT assay interference.
Problem 2: Lower Than Expected ROS Levels in DCFH-DA Assays
Possible Cause: Antioxidant activity of this compound scavenging ROS.
Troubleshooting Steps:
-
Acknowledge the Antioxidant Effect: Recognize that the observed decrease in ROS may be a genuine biological effect of this compound's antioxidant properties.
-
Use a Cell-Free ROS Generating System:
-
To assess the direct scavenging activity of this compound, use a cell-free system (e.g., hydrogen peroxide) and measure the reduction in the DCFH-DA signal in the presence of the compound.
-
-
Consider Alternative ROS Probes:
-
Investigate other fluorescent probes that may be less susceptible to interference or that measure specific types of ROS.
-
Logical Relationship of this compound's Antioxidant Activity and ROS Assay
Caption: this compound's antioxidant effect on DCFH-DA assay.
Data Presentation
Table 1: Potential Interference of this compound with Common Assays
| Assay Type | Assay Principle | Potential Interference by this compound | Recommended Action |
| MTT/XTT | Reduction of tetrazolium salt by cellular reductases | High. Direct reduction of the tetrazolium salt leading to false-positive results. | Use alternative assays like SRB, CellTiter-Glo®, or Trypan Blue. |
| DCFH-DA | Oxidation of DCFH by ROS to a fluorescent product | High. Scavenging of ROS leading to an underestimation of ROS levels. | Acknowledge the antioxidant effect; use cell-free controls. |
| Luciferase Assays | ATP-dependent light production by luciferase | Possible. Some flavonoids can inhibit luciferase. | Perform a control with purified luciferase to check for direct inhibition. |
| Bradford Assay | Binding of Coomassie dye to protein | Low. Some flavonoids may interfere at high concentrations. | Generally considered compatible, but a compound-only control is advisable. |
Table 2: Typical UV-Vis Absorbance Maxima of Flavonoids
| Band | Wavelength Range (nm) | Associated Structural Component |
| Band I | 300 - 380 | B-ring cinnamoyl system[6] |
| Band II | 240 - 280 | A-ring benzoyl system[6] |
Note: The exact absorbance maxima can be influenced by the solvent and the specific hydroxylation and prenylation pattern of the flavonoid.
Experimental Protocols
Protocol: Testing for Interference in the MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent in a cell-free system.
Materials:
-
96-well cell culture plate
-
Cell culture medium (the same used for cell experiments)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Plate Setup:
-
Designate wells for "Blank" (medium only), "Vehicle Control" (medium + DMSO), and "this compound" at various concentrations.
-
-
Add Reagents:
-
Add 100 µL of cell culture medium to all designated wells.
-
Add the corresponding volume of DMSO to the "Vehicle Control" wells to match the highest concentration of DMSO in the compound wells.
-
Add serial dilutions of this compound to the respective wells.
-
-
Add MTT Reagent:
-
Add 10 µL of MTT solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to all wells.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Read Absorbance:
-
Measure the absorbance at 570 nm using a plate reader.
-
Interpretation: An increase in absorbance in the "this compound" wells compared to the "Vehicle Control" indicates direct reduction of MTT and interference with the assay.
Mandatory Visualization
MAPK Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK[2].
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. This compound | 36545-53-6 [chemicalbook.com]
- 2. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Large-Scale Purification of Cycloheterophyllin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Cycloheterophyllin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound in Crude Extract | Inefficient initial extraction from the plant source (Artocarpus heterophyllus). | The optimal ultrasonic-assisted extraction conditions for total flavonoids from Artocarpus heterophyllus leaves have been found to be an ethanol concentration of 69.4% with a liquid-to-solid ratio of 22.6:1 for 32 minutes.[1] Consider optimizing these parameters for your specific biomass. |
| Degradation of this compound during extraction. | Flavonoids can be sensitive to high temperatures and pH changes.[2][3] Maintain a moderate temperature during extraction and consider using a buffered solvent system to maintain a stable pH. | |
| Poor Resolution in Preparative Chromatography | Inappropriate stationary or mobile phase selection. | For flavonoids, macroporous resins like AB-8 have shown good performance.[4] A common mobile phase for flavonoid purification is a gradient of ethanol in water. |
| Column overloading. | Reduce the sample load on the column. It is crucial to not exceed the binding capacity of the resin. | |
| Presence of co-eluting impurities. | Other flavonoids, terpenoids, and steroids are common impurities in Artocarpus extracts. Consider a pre-purification step, such as liquid-liquid extraction, to remove some of these interfering compounds. | |
| Low Purity of Final Product | Inefficient separation of structurally similar flavonoids. | Optimize the gradient elution in preparative HPLC. A shallower gradient can improve the separation of closely related compounds. |
| Carryover from previous runs. | Implement a rigorous column cleaning and regeneration protocol between purification cycles. | |
| Product Instability (Discoloration/Degradation) | Exposure to light, high temperatures, or extreme pH. | Prenylated flavonoids can be susceptible to degradation.[5][6] Store purified this compound in a cool, dark place, and in a neutral pH buffer if in solution. The stability of polyhydroxy flavonols is influenced by the hydroxylation pattern on the B-ring, with increased hydroxylation leading to reduced stability.[7] |
| Presence of residual solvents or impurities. | Ensure complete removal of solvents after the final purification step. Residual impurities can catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving crude this compound extract before chromatographic purification?
A1: this compound is a prenylated flavonoid and is generally soluble in moderately polar organic solvents. While specific quantitative data for this compound is limited, it is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For large-scale operations, ethanol is often used due to its lower toxicity and cost. The solubility of flavonoids is highly dependent on the solvent's polarity.
Q2: What type of chromatography is most effective for the large-scale purification of this compound?
A2: Macroporous resin chromatography is a highly effective and scalable method for the initial purification and enrichment of flavonoids from crude plant extracts.[4][8] Resins such as AB-8, D101, and XAD-7HP have been successfully used for flavonoid purification.[8] For final high-purity polishing, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.
Q3: What are the expected yield and purity for large-scale this compound purification?
A3: Specific yield and purity data for large-scale this compound purification are not widely published. However, for the purification of total flavonoids from plant extracts using macroporous resins, a 4.76-fold increase in purity with a recovery yield of 84.93% has been reported.[4] Another study on purifying flavonoids from jackfruit peel achieved a final purity of 80.15%. The final yield and purity will depend on the initial concentration of this compound in the biomass and the optimization of the purification process.
Q4: How can I identify and quantify this compound during the purification process?
A4: High-performance liquid chromatography (HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is the standard method for identifying and quantifying this compound. The presence of the flavonoid backbone results in strong UV absorbance. For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) can be utilized.
Q5: What are the critical parameters to control during the scale-up of the chromatographic purification?
A5: Key parameters to control during scale-up include:
-
Linear Velocity: Maintaining a constant linear flow rate of the mobile phase is crucial for reproducible separation.
-
Bed Height: The height of the packed resin bed in the chromatography column should be kept consistent.
-
Sample Concentration and Volume: The concentration of the crude extract and the loading volume should be proportionally scaled to the column size.
-
Gradient Profile: The gradient slope should be maintained by adjusting the gradient volume relative to the column volume.
Experimental Protocols
Protocol 1: Large-Scale Enrichment of this compound using Macroporous Resin Chromatography
This protocol is based on established methods for flavonoid purification from plant extracts.
1. Materials:
- Crude extract of Artocarpus heterophyllus rich in this compound.
- Macroporous resin (e.g., AB-8).
- Ethanol (95%, food or pharmaceutical grade).
- Deionized water.
- Chromatography column suitable for large-scale applications.
2. Column Packing:
- Prepare a slurry of the macroporous resin in a 50:50 ethanol/water mixture.
- Pack the column with the slurry to achieve a uniform bed.
- Wash the packed column with 3-5 bed volumes (BV) of 95% ethanol, followed by 5-7 BV of deionized water to remove any residual ethanol and impurities.
3. Sample Loading:
- Dissolve the crude extract in the initial mobile phase (e.g., 10% ethanol in water) to a suitable concentration.
- Load the sample onto the equilibrated column at a controlled flow rate.
4. Washing:
- Wash the column with 3-5 BV of deionized water to remove unbound impurities such as sugars and polar compounds.
5. Elution:
- Elute the bound flavonoids using a stepwise or linear gradient of ethanol in water. A common elution profile involves increasing the ethanol concentration from 10% to 80%.
- Collect fractions and analyze for the presence of this compound using HPLC.
6. Regeneration:
- After elution, wash the column with 3-5 BV of 95% ethanol to remove any strongly bound compounds.
- Re-equilibrate the column with the initial mobile phase for the next run.
Quantitative Data from Similar Flavonoid Purifications
| Parameter | Value | Source Plant | Reference |
| Initial Flavonoid Content | 12.14% | Sophora tonkinensis | [4] |
| Final Flavonoid Purity | 57.82% | Sophora tonkinensis | [4] |
| Recovery Yield | 84.93% | Sophora tonkinensis | [4] |
| Initial Flavonoid Content | 12.74% | Polygonum perfoliatum | [9] |
| Purity after Macroporous Resin | 43.00% | Polygonum perfoliatum | [9] |
| Purity after Macroporous Resin + Polyamide | 59.02% | Polygonum perfoliatum | [9] |
| Final Flavonoid Purity | 80.15% | Jackfruit Peel |
Visualizations
Caption: Workflow for the enrichment of this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. [Optimization of ultrasonic-assisted extraction of total flavonoids from leaves of the Artocarpus heterophyllus by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Photostability of Cycloheterophyllin Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the photostability of cycloheterophyllin formulations. This compound, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant antioxidant and photoprotective properties. However, like many flavonoids, its susceptibility to photodegradation can pose a challenge for the development of stable pharmaceutical and cosmetic formulations.
This guide offers a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of potency after exposure to ambient light. What is the likely cause?
A1: this compound, like other flavonoids, contains chromophores that absorb ultraviolet (UV) and visible light. This absorption can lead to photochemical reactions, causing degradation of the molecule and a subsequent loss of biological activity. The prenyl group and the flavonoid backbone are both susceptible to photo-oxidation. A study on the related flavonoid, quercetin, showed that UVA and UVB light can induce oxidation and addition reactions at the C2-C3 double bond of the flavonoid skeleton[1].
Q2: What are the initial signs of this compound photodegradation in my formulation?
A2: The initial signs of photodegradation are often a change in the formulation's physical appearance, such as a color shift (e.g., yellowing) or a decrease in clarity. Spectroscopically, you may observe a decrease in the characteristic UV absorbance peaks of this compound and the appearance of new peaks corresponding to degradation products. It is crucial to monitor the UV-Vis spectrum of your formulation over time during light exposure to detect these changes early. For flavonoids, a decrease in the main absorption bands and a blue shift in the spectrum often indicate a loss of conjugation in the chromophore, a key indicator of degradation[1].
Q3: How can I quantitatively assess the photostability of my this compound formulation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the degradation of this compound. This involves developing an HPLC method that can separate the intact this compound from its photodegradation products. By analyzing samples at different time points during light exposure, you can calculate the degradation rate. Forced degradation studies under controlled light conditions, as outlined in the ICH Q1B guideline, are recommended to identify likely degradation products and validate the stability-indicating nature of the analytical method.
Q4: What are the most promising formulation strategies to enhance the photostability of this compound?
A4: Several formulation strategies can significantly improve the photostability of this compound. These include:
-
Encapsulation in Cyclodextrins: Forming inclusion complexes with cyclodextrins can shield the this compound molecule from light.
-
Liposomal Formulations: Encapsulating this compound within liposomes can provide a physical barrier against light exposure.
-
Addition of Antioxidants: Incorporating antioxidants into the formulation can quench free radicals generated during photodegradation.
-
Use of UV Absorbers: Adding excipients that absorb UV radiation can protect this compound from photolytic cleavage.
-
Opaque Packaging: Storing the formulation in light-resistant packaging is a simple yet effective measure.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the development of photostable this compound formulations.
Issue 1: Rapid Degradation Despite Basic Light Protection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate light protection from packaging. | Test different types of light-protective packaging (e.g., amber glass, opaque plastics). | Reduced degradation rate in more protective packaging. |
| Photosensitization by other excipients in the formulation. | Review the photostability of all excipients. If a photosensitizing excipient is identified, replace it with a more stable alternative. | Improved stability of this compound in the reformulated product. |
| Presence of trace metals that can catalyze photodegradation. | Incorporate a chelating agent (e.g., EDTA) into the formulation to sequester metal ions. | Decreased rate of this compound degradation. |
| Oxygen-mediated photodegradation. | Purge the formulation with an inert gas (e.g., nitrogen or argon) during manufacturing and fill into airtight containers. | Slower degradation, particularly if oxidative pathways are significant. |
Issue 2: Poor Efficacy of Photostabilizing Excipients
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal concentration of the photostabilizing excipient. | Perform a dose-response study with varying concentrations of the excipient (e.g., cyclodextrin, antioxidant). | Identification of the optimal concentration that provides maximum photoprotection. |
| Incompatibility between this compound and the excipient. | Characterize the interaction between this compound and the excipient using techniques like DSC, FTIR, or NMR. | Confirmation of complex formation (for cyclodextrins) or compatibility. |
| Incorrect type of photostabilizing excipient for the degradation pathway. | Conduct mechanistic studies to understand the primary photodegradation pathway (e.g., oxidation, hydrolysis). Select an excipient that specifically targets that pathway (e.g., an antioxidant for oxidative degradation). | More effective stabilization by targeting the specific degradation mechanism. |
Quantitative Data Summary
While specific quantitative data for this compound photostability is limited in publicly available literature, the following table provides representative data for related flavonoids to guide formulation development. The percentage degradation is typically measured after a defined period of light exposure (e.g., as per ICH Q1B guidelines).
| Formulation Strategy | Flavonoid | Light Source | Degradation (%) - Control | Degradation (%) - With Strategy | Reference |
| Cyclodextrin Complexation | Quercetin | UV Lamp | ~40% | <10% (with β-cyclodextrin) | Extrapolated from general flavonoid studies |
| Liposomal Encapsulation | Rutin | UV Lamp | >50% | ~15% | Extrapolated from general flavonoid studies |
| Addition of Antioxidant | Luteolin | Solar Simulator | ~60% | ~25% (with Ascorbic Acid) | Extrapolated from general flavonoid studies |
Note: This data is illustrative and the actual performance will depend on the specific formulation and experimental conditions. It is crucial to conduct your own stability studies for your specific this compound formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes the preparation of this compound inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired molar ratio (e.g., 1:1, 1:2 this compound:HP-β-CD).
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg lecithin)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The lipid-to-drug ratio should be optimized based on encapsulation efficiency studies.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathway: General Photodegradation of Flavonoids
References
Validation & Comparative
Cycloheterophyllin vs. Other Prenylflavonoids: A Comparative Guide to Bioactivity
In the landscape of natural product research, prenylflavonoids stand out for their diverse and potent biological activities. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances their interaction with cellular membranes and protein targets, leading to improved pharmacological profiles compared to their non-prenylated counterparts.[1][2] Among these, cycloheterophyllin, a flavone characterized by a unique cyclic prenyl group, has garnered significant attention. This guide provides an objective comparison of the bioactivity of this compound against other prominent prenylflavonoids, supported by experimental data, detailed methodologies, and pathway visualizations for researchers and drug development professionals.
Comparative Bioactivity: Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, antioxidant, and antimicrobial activities of this compound and other representative prenylflavonoids.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | Target / Biomarker | Result | Reference |
| This compound | Western Blot | HaCaT keratinocytes (TNF-α/IFN-γ stimulated) | p-p38, p-ERK, p-JNK | Dose-dependent inhibition (1-10 µM) | [3] |
| This compound | qRT-PCR | HaCaT keratinocytes (TNF-α/IFN-γ stimulated) | IL-1β, IL-6, IL-8 mRNA | Significant dose-dependent reduction | [3][4] |
| Sophoraflavanone G | Western Blot | Mouse brain microvascular endothelial cells (TNF-α stimulated) | MMP-9 expression | Inhibition of expression | [2] |
| Analogue 2c (prenylated flavanone) | TPA-induced mouse ear edema | In vivo (mouse) | Edema reduction | 98.62% inhibition | [2] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound related compounds | Various | (General) | Reported to have potential via MAPK pathway | [3] |
| Artelastin | A549 | Lung Carcinoma | 1.8 µg/mL | [5] |
| Artelastochromene | A549 | Lung Carcinoma | 2.5 µg/mL | [5] |
| Morusin | Various | (General) | Stronger cytotoxicity than Kuwanon S | [5] |
| Sanggenon C | Various | (General) | Reported cytotoxic activity | [1] |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | (General) | Potent antioxidant activity reported | [5] |
| Artonins A & B | (General) | Potent antioxidants | [5] |
| Heliteretifolin | ORAC | Weak scavenging activity for HO• and RO2• | [6] |
| Isoxanthohumol | ORAC | Weak scavenging activity for HO• and RO2• | [6] |
Table 4: Antimicrobial Activity
| Compound | Organism | Type | MIC (Minimum Inhibitory Concentration) | Reference |
| Warangalone | Candida albicans | Fungus | 1 µg/mL | [5] |
| 14-hydroxyartonin E | Staphylococcus aureus | Gram-positive bacteria | Moderate activity | [5] |
| Papyriflavonol A | (General) | Bacteria & Fungi | 10-12.5 µg/mL | [7] |
| Prenylated Flavanone (12) | MRSA | Gram-positive bacteria | Significant activity reported | [8] |
Table 5: Specialized Bioactivity - Melanin Synthesis Inhibition
| Compound | Assay | Model | Target / Biomarker | Result | Reference |
| This compound | Tyrosinase Activity Assay | In vitro | Mushroom Tyrosinase | 58.0% inhibition at 10 µg/mL | [9] |
| This compound | Melanin Content Assay | B16F10 melanoma cells (α-MSH stimulated) | Cellular Melanin | Significant reduction | [9] |
| This compound | qRT-PCR | B16F10 melanoma cells (α-MSH stimulated) | TYR, TYRP1, TYRP2, MITF mRNA | Dose-dependent decrease in expression | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays cited in this guide.
Anti-inflammatory Activity: Western Blot for MAPK Phosphorylation
-
Cell Culture and Treatment: Human keratinocyte (HaCaT) cells are cultured to 80% confluency. Cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, and 10 µM) for 1 hour. Subsequently, inflammation is induced by treating the cells with a cytokine cocktail of TNF-α and IFN-γ (e.g., 10 ng/mL each) for 30 minutes.[3]
-
Protein Extraction and Quantification: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of MAP kinases (p-p38, p-ERK, p-JNK) and their total forms.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity, with phosphorylated protein levels normalized to total protein levels.[3]
Cytotoxicity: MTT Assay
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound, artelastin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) is prepared, typically adjusted to a 0.5 McFarland standard.
-
Broth Microdilution: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][7]
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key pathways and processes discussed.
Caption: MAPK signaling pathway inhibited by this compound.
Caption: Workflow for assessing anti-inflammatory bioactivity.
Caption: Structural comparison of prenylflavonoid types.
Discussion and Conclusion
The available data indicates that this compound possesses a compelling profile of biological activities, particularly in the realm of anti-inflammatory and skin-related applications. Its mechanism of inhibiting the MAPK signaling pathway is a well-established target for anti-inflammatory drug development.[3] This targeted action, demonstrated in keratinocytes, positions it as a strong candidate for dermatological applications, a notion further supported by its ability to reduce inflammation in mouse models and inhibit melanin synthesis.[3][9]
When compared to other prenylflavonoids, this compound's activities are potent, though direct quantitative comparisons are often challenging due to variations in experimental models and conditions. For instance, while compounds like morusin and artelastin show strong anticancer cytotoxicity[5], the specific anticancer potential of this compound requires more direct investigation. The antimicrobial and antioxidant activities of prenylflavonoids are widespread, with the specific potency depending heavily on the fine details of their chemical structure, such as the type and position of the prenyl group.[5][7]
The unique cyclized prenyl group of this compound likely influences its specific target interactions and pharmacokinetic properties, distinguishing it from flavonoids with linear prenyl or geranyl chains. This structural feature may contribute to its pronounced effects on skin cells.
References
- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 9. Inhibitory Effects of this compound on Melanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cycloheterophyllin and Quercetin for Researchers and Drug Development Professionals
In the landscape of natural product research, flavonoids stand out for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of two such compounds: Cycloheterophyllin and quercetin. Both belong to the flavonoid family and have garnered interest for their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for drug development, influencing factors such as solubility, absorption, and bioavailability.
| Property | This compound | Quercetin |
| Molecular Formula | C₃₀H₃₀O₇[1] | C₁₅H₁₀O₇ |
| Molecular Weight | 502.6 g/mol [1] | 302.236 g/mol |
| Appearance | Yellow powder[2] | Yellow crystalline powder |
| Melting Point | 205 - 206 °C[1] | 316 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] | Practically insoluble in water; soluble in aqueous alkaline solutions |
| LogP (Predicted) | 6.8[1] | 1.48 |
Antioxidant Activity
Antioxidant capacity is a key attribute of many flavonoids, contributing to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH free radicals.
| Compound | DPPH Radical Scavenging IC50 | Reference |
| This compound | Data not available. One study suggests its antioxidant ability is similar to ascorbic acid at high concentrations. | |
| Quercetin | ~5-10 µg/mL (concentration can vary based on experimental conditions) |
Anti-inflammatory Activity
Both this compound and quercetin exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it reduces the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in response to inflammatory stimuli like TNF-α/IFN-γ.[3][4] This inhibition of MAPK activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[3] While its primary described mechanism involves the MAPK pathway, its effect on the NF-κB pathway, another crucial inflammatory regulator, has not been extensively detailed in the available literature.
Quercetin , on the other hand, has been demonstrated to inhibit inflammation through the modulation of both the NF-κB and MAPK pathways. It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory genes, by preventing the degradation of its inhibitor, IκB. Furthermore, quercetin has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK. This dual action on two major inflammatory signaling cascades contributes to its potent anti-inflammatory effects.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the known signaling pathways affected by this compound and quercetin.
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of active investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Anticancer Activity (IC50) | Reference |
| This compound | Data not available | Data not available | |
| Quercetin | MCF-7 (Breast Cancer) | ~15-50 µM | |
| A549 (Lung Cancer) | ~20-80 µM | ||
| HT-29 (Colon Cancer) | ~30-100 µM |
Note: IC50 values for quercetin can vary significantly depending on the specific cancer cell line and the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solution at different concentrations to the wells.
-
For the control, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (this compound or quercetin) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a control group with medium only (no compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound and A_control is the absorbance of the untreated cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the biological activities of this compound and quercetin.
Conclusion
This guide provides a comparative overview of this compound and quercetin, highlighting their known physicochemical and biological properties. Quercetin is a well-studied flavonoid with established antioxidant, anti-inflammatory, and anticancer activities, with its mechanisms of action involving the modulation of both NF-κB and MAPK signaling pathways.
This compound also demonstrates promising anti-inflammatory effects, primarily through the inhibition of the MAPK pathway. However, there is a notable lack of quantitative data regarding its antioxidant and anticancer potencies (IC50 values). Further research is required to fully elucidate the biological activity profile of this compound, including its potential effects on the NF-κB pathway and its cytotoxic activity against a broader range of cancer cell lines. Such studies will be crucial for a more comprehensive head-to-head comparison and for determining its potential as a therapeutic agent.
References
- 1. This compound | C30H30O7 | CID 5316250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 36545-53-6 [chemicalbook.com]
- 3. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
No Evidence of Synergistic Effects of Cycloheterophyllin with Other Compounds Found in Scientific Literature
A comprehensive review of available scientific literature reveals a lack of studies investigating the synergistic effects of Cycloheterophyllin in combination with other compounds. Despite its known anti-inflammatory and anti-allergic properties, research into the potential enhanced efficacy of this compound when used alongside other therapeutic agents appears to be a nascent field.
Currently, published research on this compound primarily focuses on its standalone therapeutic potential. Studies have explored its benefits in mitigating skin conditions such as atopic dermatitis by reducing inflammatory responses.[1] For instance, research has demonstrated that this compound can inhibit the release of pro-inflammatory cytokines.[1]
However, dedicated investigations into its synergistic interactions, which would involve combining this compound with other drugs to assess for enhanced therapeutic outcomes, are absent from the reviewed literature. This includes a lack of data on its use in combination with common anticancer drugs such as doxorubicin, cisplatin, or paclitaxel.
While research into the synergistic potential of other natural compounds is an active area of investigation, with many studies exploring how phytochemicals can enhance the efficacy of conventional drugs, similar research has not yet been extended to this compound.
Therefore, for researchers, scientists, and drug development professionals interested in the synergistic applications of this compound, this represents a significant gap in the current body of scientific knowledge and a potential avenue for future research. At present, no quantitative data, experimental protocols, or established signaling pathways related to the synergistic effects of this compound with other compounds can be provided.
References
Cross-validation of Cycloheterophyllin's anti-inflammatory effects in different cell lines
A comprehensive analysis of current research reveals Cycloheterophyllin as a potent anti-inflammatory agent, with its mechanisms of action extensively studied in human keratinocyte cell lines. However, a direct cross-validation of its effects in other cell lines, such as macrophages or microglial cells, is limited by the current body of scientific literature.
This compound, a prenylflavone derived from Artocarpus heterophyllus, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of its efficacy and mechanism of action.
Data Summary: Anti-Inflammatory Effects on HaCaT Cells
The primary body of research on the anti-inflammatory effects of this compound has been conducted on the human keratinocyte cell line, HaCaT. These studies have consistently shown its ability to suppress the expression of pro-inflammatory cytokines and inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
| Cell Line | Inducer | Key Markers Inhibited | Mechanism of Action | Effective Concentrations | Reference |
| HaCaT (Human Keratinocytes) | TNF-α/IFN-γ | IL-1β, IL-6, IL-8 | Inhibition of p38, ERK, and JNK phosphorylation (MAPK pathway) | 1, 3, and 10 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to investigate the anti-inflammatory effects of this compound in HaCaT cells.
Cell Culture and Treatment
HaCaT cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics. For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, and 10 µM) for 1 hour, followed by stimulation with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) for a specified duration (e.g., 1 hour for mRNA analysis, 30 minutes for protein phosphorylation analysis)[1].
Quantitative Polymerase Chain Reaction (qPCR)
To quantify the mRNA expression of pro-inflammatory cytokines, total RNA is extracted from the treated HaCaT cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is subsequently performed using specific primers for IL-1β, IL-6, and IL-8, with a housekeeping gene (e.g., GAPDH) used for normalization. The relative changes in gene expression are calculated to determine the inhibitory effect of this compound[1].
Western Blot Analysis
For the analysis of protein expression and phosphorylation, cell lysates are prepared from treated HaCaT cells. The protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK. Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to assess the level of protein phosphorylation[1].
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MAPK Signaling Pathway Inhibition by this compound.
References
A Comparative Analysis of Cycloheterophyllin Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Cycloheterophyllin, a prenylated flavonoid predominantly found in the heartwood of Artocarpus heterophyllus (jackfruit), has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The efficient extraction of this lipophilic compound from its natural matrix is a critical first step for further research and development. This guide provides a comparative analysis of various extraction methods for this compound, presenting available quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable technique for their specific needs.
Comparison of Extraction Methodologies
The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. This section compares conventional and modern techniques, summarizing their key parameters and outcomes.
| Extraction Method | Plant Material | Solvent | Key Parameters | This compound Yield/Concentration | Total Flavonoid/Phenolic Yield | Reference |
| Maceration | A. heterophyllus heartwood | Ethyl Acetate | Successive extraction | 5.75 µg/mL in the purified extract | Not Reported | [1] |
| Microwave-Assisted Extraction (MAE) | A. heterophyllus leaves | Ethanol:Water (4:1 v/v) | Power: 840 W, Time: 2 min | Not Reported | Total Flavonoids: 13.28 mg RE/g DW, Total Soluble Polyphenols: 148.75 mg GAE/g DW | [2] |
| Ultrasound-Microwave-Assisted Extraction (UMAE) | A. heterophyllus peels | Ethanol (63%) | Microwave Power: 160 W, Time: 20 min, Solvent-to-Solid Ratio: 34 mL/g | Not Reported | Total Phenolics: 8.14 mg GAE/g DW | [3][4] |
| Soxhlet Extraction | A. heterophyllus peel | Ethanol, Water, Petroleum Ether | Sequential extraction | Not Reported | Not Reported | [5] |
| Supercritical Fluid Extraction (SFE) | A. heterophyllus seeds | Supercritical CO2 | Temperature: 50°C, Pressure: 6000 psi | Not Reported (Oil yield: 0.31%) | Not Reported | [6] |
Note: Direct comparative studies on this compound yield across different extraction methods are limited. The table presents available data, which includes total flavonoid or phenolic content as a proxy for extraction efficiency of related compounds. The this compound concentration reported for maceration is from a purified fraction and not the crude extract.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the extraction methods discussed.
Maceration for this compound Isolation
This protocol is based on a study that successfully isolated and quantified this compound from Artocarpus heterophyllus heartwood[1][7].
-
Material Preparation: Dried and powdered heartwood of A. heterophyllus is used as the starting material.
-
Successive Solvent Extraction: The powdered heartwood is successively extracted with hexane, ethyl acetate, and methanol.
-
Fractionation: The ethyl acetate extract, which shows the highest activity for flavonoids, is selected for further fractionation.
-
Chromatography: The extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC).
-
Quantification: The concentration of this compound in the purified fraction is determined by analytical HPLC against a standard curve. The reported concentration was 5.75 µg/mL in the final purified liquid fraction[1].
Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol is optimized for the extraction of total flavonoids and polyphenols from A. heterophyllus leaves and can be adapted for targeting this compound[2][8].
-
Material Preparation: Oven-dried leaves of A. heterophyllus are ground into a fine powder.
-
Solvent System: An ethanol:water (4:1, v/v) mixture is used as the extraction solvent.
-
Extraction Parameters:
-
Solid-to-solvent ratio: 1:10 (g/mL)
-
Microwave power: 840 W
-
Extraction time: 2 minutes
-
-
Procedure: The leaf powder is mixed with the solvent and subjected to microwave irradiation in a domestic microwave oven with power control. The extraction is performed with 30-second pause intervals.
-
Post-extraction: The extract is cooled in an ice bath to 25°C, filtered using Whatman No. 41 paper, and centrifuged at 5000 g for 10 minutes to remove solid particles.
Ultrasound-Microwave-Assisted Extraction (UMAE) of Phenolics
This protocol was optimized for the extraction of phenolics from A. heterophyllus peels[3][4].
-
Material Preparation: Dried jackfruit peels are ground into a powder.
-
Solvent System: A 63% aqueous ethanol solution is used as the solvent.
-
Extraction Parameters:
-
Solvent-to-solid ratio: 34 mL/g
-
Microwave power: 160 W
-
Ultrasonic power: Fixed at 50 W (40 kHz)
-
Irradiation time: 20 minutes
-
-
Procedure: The peel powder is mixed with the solvent in a flask and placed in a combined ultrasonic-microwave extraction system.
-
Post-extraction: The resulting extract is filtered and can be further purified using techniques like macroporous resin chromatography to enrich the phenolic fraction[3].
Visualizing Extraction Workflows
The following diagrams illustrate the general workflows for the discussed extraction methods.
Caption: Generalized workflows for Maceration, MAE, and UMAE.
Decision Framework for Method Selection
Choosing the optimal extraction method depends on various factors. The following flowchart provides a decision-making framework to guide researchers.
Caption: Decision flowchart for selecting an extraction method.
Conclusion
The extraction of this compound from Artocarpus heterophyllus can be achieved through various methods, each with its own set of advantages and limitations. For achieving high purity, a multi-step approach involving maceration followed by chromatographic purification appears effective, as demonstrated by the successful isolation and quantification of the compound[1][7]. For rapid screening or when higher throughput is desired, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Microwave-Assisted Extraction (UMAE) offer significant advantages in terms of reduced extraction time and solvent consumption, yielding high concentrations of total flavonoids and phenolics[2][3][4][8]. Supercritical Fluid Extraction (SFE) presents a green alternative, although its efficiency for this compound specifically requires further investigation[6].
Researchers should carefully consider their primary objectives—be it maximizing yield and purity for detailed pharmacological studies or achieving rapid extraction for preliminary screening—when selecting an extraction method. The information and protocols provided in this guide serve as a valuable resource for making an informed decision and advancing the research on the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of microwave assisted extraction of Artocarpus Heterophyllus leaf polyphenols with inhibitory action against Alternaria sp. and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasonic microwave-assisted extraction coupled with macroporous resin chromatography for the purification of antioxidant phenolics from waste jackfruit (Artocarpus heterophyllus Lam.) peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. horizonepublishing.com [horizonepublishing.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Antibacterial assay-guided isolation of active compounds from Artocarpus heterophyllus heartwoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of microwave assisted extraction of Artocarpus Heterophyllus leaf polyphenols with inhibitory action against Alternaria sp. and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Cycloheterophyllin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cycloheterophyllin, a prenylflavone derived from Artocarpus heterophyllus, has garnered interest for its antioxidant and anti-inflammatory properties.[1][2] As with any bioactive compound, a thorough understanding of its target engagement and potential off-target effects is crucial for its development as a therapeutic agent or research tool. This guide provides a comparative overview of the known molecular interactions of this compound and outlines key experimental protocols for comprehensively evaluating its off-target profile.
Known Molecular Interactions of this compound
Current research indicates that this compound primarily exerts its anti-inflammatory effects through the modulation of key signaling kinases. Specifically, it has been shown to inhibit Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
A study on rat neutrophils demonstrated that this compound inhibits superoxide anion generation, a process dependent on PKC activity. The IC50 values were determined to be 47.0 ± 5.0 µM for fMLP-stimulated and 1.7 ± 0.4 µM for PMA-stimulated superoxide generation.[2] This suggests a direct or indirect inhibitory effect on PKC. Furthermore, this compound has been observed to decrease the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in HaCaT cells, indicating its interaction with the MAPK signaling cascade.[1]
| Target Pathway | Observed Effect | Cell Type/System | IC50 / Effective Concentration | Citation |
| Protein Kinase C (PKC) | Inhibition of superoxide anion generation | Rat Neutrophils | 1.7 - 47.0 µM | [2] |
| MAPK (p38, JNK, ERK) | Decreased phosphorylation | HaCaT Cells | 1 - 10 µM | [1] |
Comparative Off-Target Profiles of Flavonoids
While comprehensive off-target screening data for this compound is not publicly available, examining the profiles of other well-studied flavonoids, such as Quercetin and Genistein, can provide a valuable comparative context. These compounds share structural similarities and are known to interact with a broad range of kinases.
| Compound | Known Off-Targets (Selected Kinases) | Notes |
| Quercetin | PI3K, Src, MEK1, Aurora-A, -B, -C, CAMKIIδ | A highly promiscuous kinase inhibitor. |
| Genistein | EGFR, BTK, SYK, LCK, LYN, FLT3, JAK2 | Known as a broad-spectrum tyrosine kinase inhibitor. |
This table is illustrative and not exhaustive. The off-target profiles of these compounds are extensive and can be explored in databases such as KINOMEscan.
Experimental Protocols for Off-Target Evaluation
To rigorously assess the off-target effects of this compound, several key experimental approaches are recommended. These include in vitro kinase profiling, Cellular Thermal Shift Assays (CETSA), and proteome-wide analysis.
In Vitro Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of purified kinases.
Objective: To determine the IC50 values of this compound for a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates (e.g., myelin basic protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and phosphospecific antibodies
-
96-well plates
-
Scintillation counter or Western blot imaging system
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays or SDS-PAGE loading buffer for Western blot-based detection).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Western blot analysis, separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To identify cellular proteins that are stabilized by this compound, indicating direct binding.
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analyze the soluble fractions by Western blotting using antibodies against specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates protein stabilization and direct binding.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: Known signaling interactions of this compound.
Experimental Workflow for In Vitro Kinase Profiling
References
- 1. Anti-Inflammatory Effects of this compound on Dinitrochlorobenzene-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of protein kinase C is involved in the inhibition by this compound of neutrophil superoxide anion generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cycloheterophyllin's antioxidant capacity against known standards
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of Cycloheterophyllin's antioxidant capacity against established standards. This document compiles available data, details experimental methodologies, and visualizes key processes to facilitate an objective assessment of this compound's potential as a natural antioxidant.
This compound, a prenylated flavonoid isolated from Artocarpus heterophyllus, has demonstrated notable anti-inflammatory and antioxidant properties.[1] Research indicates that its antioxidant capabilities are comparable to that of ascorbic acid, particularly at higher concentrations.[1] This guide aims to contextualize the antioxidant potential of this compound by presenting its activity alongside well-characterized antioxidant standards: Ascorbic Acid, Quercetin, and Trolox.
Comparative Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for standard antioxidants as determined by various in vitro assays. A lower IC50 value indicates a greater antioxidant capacity. Data for this compound is not yet widely available in published literature and is noted accordingly.
| Antioxidant | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | FRAP Assay (TEAC, mmol/g) | ORAC Assay (µmol TE/g) |
| This compound | Not reported in searched literature | Not reported in searched literature | Not reported in searched literature | Not reported in searched literature |
| Ascorbic Acid | 4.97 - 10 | 50 | Not applicable | ~2819 |
| Quercetin | 4.97 - 19.17 | 1.89 | Not applicable | Data not widely available |
| Trolox | 3.77 - 90 | 2.93 | Not applicable | Standard |
Experimental Methodologies
Accurate and reproducible data are paramount in comparative studies. The following are detailed protocols for the most common antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 50 µL of various concentrations of the test compound (e.g., this compound) or standard to 150 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in its absorbance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 100 µL of the test compound or standard at various concentrations to 100 µL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of ABTS•+ scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is monitored spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 150 µL of the FRAP reagent to a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (distilled water) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as mmol Fe²⁺ equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a 75 mM phosphate buffer (pH 7.4).
-
In a 96-well black microplate, add 150 µL of the fluorescein solution and 25 µL of the test compound, standard (Trolox), or blank (phosphate buffer).
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Record the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.
-
The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.[2][3]
Visualizing Antioxidant Mechanisms
To further aid in the understanding of the processes involved in antioxidant capacity assessment, the following diagrams illustrate a typical experimental workflow and a generalized antioxidant action pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Cycloheterophyllin: A Procedural Guide
Cycloheterophyllin: Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Formula | C₃₀H₃₀O₇ |
| Molecular Weight | 502.55 g/mol |
| Appearance | Solid |
| Melting Point | 205 - 206 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Pre-Disposal Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety practices when handling this compound.
Personal Protective Equipment (PPE):
-
Wear safety glasses or goggles to protect from splashes.
-
Use chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.
-
A laboratory coat is essential to protect clothing and skin.
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Keep it away from strong oxidizing agents.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached with the understanding that it is an organic chemical compound. The following procedures are based on general guidelines for laboratory chemical waste disposal.
Step 1: Assessment of Waste Form
-
Solid Waste: If you have pure, solid this compound that is uncontaminated, it should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of organic solutions down the drain.[3]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or pipette tips, that have come into contact with this compound should be considered contaminated waste.
Step 2: Waste Segregation and Collection
-
Solid this compound Waste:
-
Carefully sweep up any solid material, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container designated for non-halogenated solid organic waste.
-
-
Liquid this compound Waste:
-
Contaminated Labware:
-
Place all disposables contaminated with this compound into a designated, sealed waste bag or container for solid chemical waste.
-
Step 3: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
If in a solution, list all components and their approximate percentages.
-
Store the sealed waste containers in a designated, secondary containment area away from general laboratory traffic until they can be collected by your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Chemical waste disposal is regulated and must be handled by certified professionals.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. This compound | C30H30O7 | CID 5316250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 36545-53-6 [chemicalbook.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Navigating the Safe Handling of Cycloheterophyllin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Cycloheterophyllin, a compound of interest in various research and development fields, requires meticulous handling due to its potential bioactivity. While a specific Safety Data Sheet (SDS) with quantitative safety metrics for this compound is not publicly available, its classification as a potent compound necessitates the adoption of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE, drawing on guidelines for handling cytotoxic and potent compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Provides a robust barrier against dermal exposure. The outer glove can be removed immediately in case of contamination, minimizing the risk of spreading the compound. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body from potential splashes and aerosol exposure. The back-closing design minimizes the risk of frontal contamination. |
| Eye Protection | Tight-sealing safety goggles or a full-face shield. | Shields the eyes from accidental splashes or aerosolized particles of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment hood. | Prevents inhalation of airborne particles, which is a primary route of exposure for powdered substances. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Guidelines
While a specific, validated experimental protocol for every application of this compound is beyond the scope of this guide, the following general steps should be adapted to your specific research needs, always prioritizing safety.
-
Preparation of Stock Solutions:
-
All handling of solid this compound should occur within a certified chemical fume hood or other appropriate containment device.
-
To prepare a stock solution, slowly add the desired solvent to the vial containing the powdered compound. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1].
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Cell Culture Applications:
-
When treating cells with this compound, perform all steps in a biological safety cabinet (BSC).
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium.
-
Carefully add the diluted compound to the cell culture plates or flasks, avoiding splashes.
-
Incubate the cells for the desired time period.
-
-
Post-Experiment Decontamination:
-
Aspirate the media containing this compound and dispose of it as hazardous chemical waste.
-
Wash the cells with a sterile buffer solution (e.g., PBS) and dispose of the wash solution as hazardous waste.
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Decontamination and Disposal Plan
Effective decontamination and proper disposal are critical to prevent unintended exposure and environmental contamination.
Decontamination Procedures
Given the solubility of this compound, a multi-step decontamination process is recommended for surfaces and non-disposable equipment.
| Decontamination Step | Agent | Procedure |
| Initial Wipe-Down | Absorbent pads | Carefully wipe the contaminated surface to absorb any visible residue. |
| Solvent Wash | A solvent in which this compound is soluble (e.g., Ethyl Acetate, Acetone) | Wet a clean absorbent pad with the solvent and wipe the surface. Repeat with a fresh pad. |
| Detergent Wash | Laboratory-grade detergent solution | Wash the surface with the detergent solution to remove any remaining solvent and compound. |
| Final Rinse | Deionized water | Rinse the surface thoroughly with deionized water to remove any residual detergent. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Key Disposal Steps:
-
Segregation: At the point of generation, separate waste into solid, liquid, and sharps categories.
-
Containment: Use designated, clearly labeled, and leak-proof containers for each waste stream.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a description of the contents.
-
Storage: Store waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Follow your institution's procedures for the final disposal of hazardous chemical waste, which typically involves collection by the Environmental Health & Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
